DM1-SMe
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C36H50ClN3O10S2 |
|---|---|
Peso molecular |
784.4 g/mol |
Nombre IUPAC |
[(1S,2R,3S,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate |
InChI |
InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1 |
Clave InChI |
ZLUUPZXOPGORNG-GWACYELESA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@]([C@@H](C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O |
SMILES canónico |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of DM1-SMe: A Potent Microtubule Disruptor for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
DM1-SMe, a synthetic derivative of the natural product maytansine, is a highly potent cytotoxic agent engineered for targeted delivery to cancer cells, primarily as the payload component of antibody-drug conjugates (ADCs).[1][] Its mechanism of action centers on the disruption of microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis.[1][3] This technical guide provides an in-depth exploration of the molecular interactions, cellular consequences, and experimental validation of this compound's activity.
Molecular Mechanism of Action: Microtubule End Poisoning
This compound exerts its cytotoxic effects by acting as a potent inhibitor of microtubule polymerization.[][4] Unlike some other microtubule-targeting agents, this compound's primary mechanism is the suppression of microtubule dynamic instability.[1][5] This is achieved through a process described as "microtubule end poisoning."[1]
The core steps of this mechanism are as follows:
-
Binding to Tubulin: this compound binds to soluble αβ-tubulin heterodimers.[1][6]
-
Inhibition of Polymerization: This binding inhibits the assembly of tubulin into microtubules.[6][7]
-
High-Affinity Binding to Microtubule Tips: Crucially, this compound exhibits high-affinity binding to the ends of existing microtubules.[1][6] This interaction is significantly stronger than that of other microtubule inhibitors like vinblastine.[1]
-
Suppression of Dynamics: By binding to the microtubule tips, this compound suppresses the key parameters of dynamic instability, including the rates of both growth and shortening (catastrophe and rescue frequencies).[1]
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a requisite structure for chromosome segregation during cell division.[1][8] This leads to an arrest of the cell cycle in the G2/M phase.[5][8]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]
Figure 1: Mechanism of Action of this compound.
Role in Antibody-Drug Conjugates (ADCs)
This compound is a key component of several ADCs, where its high potency can be specifically directed to tumor cells expressing a target antigen.[][8] The general workflow of a this compound-containing ADC is as follows:
-
Target Binding: The ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized, typically via endocytosis.[1]
-
Lysosomal Trafficking: The complex is trafficked to the lysosome.
-
Payload Release: Inside the lysosome, the linker connecting the antibody to DM1 is cleaved, releasing the active DM1 payload into the cytoplasm.[1][]
-
Cytotoxic Action: The released DM1 then engages with the microtubule network as described above, leading to cell death.[1]
Figure 2: Workflow of a this compound Antibody-Drug Conjugate.
Quantitative Data Summary
The potency of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Binding Affinities and Microtubule Inhibition
| Parameter | Value | Compound | Notes |
| Binding Affinity (KD) to Soluble Tubulin | 0.93 ± 0.2 μM[6] | S-methyl DM1 | Similar affinity to maytansine.[6] |
| Binding Affinity (KD) to Microtubules (High-Affinity Sites) | 0.1 ± 0.05 μM[6] | S-methyl DM1 | Binds to approximately 37 high-affinity sites per microtubule.[1][6] |
| IC50 for Microtubule Assembly Inhibition | 4 ± 0.1 μM[6] | S-methyl DM1 | Weaker inhibition of overall polymer mass compared to maytansine (IC50 = 1 μM).[6] |
Table 2: In Vitro Cytotoxicity
| Cell Line | IC50 | Compound | Reference |
| MCF7 (Breast Cancer) | 330 pM | S-methyl DM1 | [5] |
| Pediatric Preclinical Testing Program (PPTP) Panel | 0.002 to >3 nM | This compound | [9] |
| A549 (Lung Cancer) | 4.113e-2 mg/mL | Cetuximab-DM1 (15:1) | [10] |
| H2170 (Lung Cancer) | 8.284e-3 mg/mL | Cetuximab-DM1 (15:1) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to this compound. Below are outlines of key experimental protocols.
Microtubule Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
-
Reagents: Purified tubulin (>99%), GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), various concentrations of this compound.
-
Procedure: a. Tubulin is pre-incubated with various concentrations of this compound on ice. b. The mixture is warmed to 37°C to initiate polymerization, and GTP is added. c. The increase in turbidity, which corresponds to microtubule formation, is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer. d. The extent of polymerization is determined after reaching a plateau.
-
Data Analysis: The concentration of this compound that inhibits polymerization by 50% (IC50) is calculated from a dose-response curve.[6]
Cell-Based Cytotoxicity Assay
This assay determines the concentration of a compound required to inhibit the proliferation of cancer cells.
-
Cell Culture: Cancer cell lines of interest (e.g., MCF7, A549) are cultured in appropriate media and conditions.
-
Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The culture medium is replaced with fresh medium containing serial dilutions of this compound or an ADC containing this compound. c. Cells are incubated for a defined period (e.g., 72-96 hours). d. Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo®) that measures metabolic activity or ATP content, respectively.
-
Data Analysis: The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by fitting the data to a sigmoidal dose-response curve.[5]
In Vivo Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of this compound or its ADC formulation in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure: a. Human cancer cells are implanted subcutaneously into the flanks of the mice. b. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. c. The treatment group receives the this compound-containing ADC (e.g., IMGN901) intravenously at a specified dose and schedule (e.g., 15 mg/kg, three times a week for 6 weeks).[11][12] The control group receives a vehicle or a non-targeting ADC. d. Tumor volume is measured regularly using calipers. e. At the end of the study, tumors may be excised for further analysis.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Objective responses such as partial or complete tumor regression are also noted.[]
Figure 3: Logical Flow of Preclinical Evaluation.
Conclusion
This compound is a meticulously designed cytotoxic agent that leverages a well-defined mechanism of action – the suppression of microtubule dynamics – to induce cancer cell death. Its high potency makes it an ideal payload for antibody-drug conjugates, enabling targeted therapy that minimizes systemic toxicity while maximizing anti-tumor efficacy. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug developers working with this important class of anti-cancer compounds.
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Unconjugated DM1 | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Cetuximab DM1 Antibody-Drug Conjugate Cytotoxicity with Lung Cancer Cell Lines [repository.arizona.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to DM1-SMe: Chemical Structure, Properties, and Applications
This technical guide provides a comprehensive overview of DM1-SMe, a potent maytansinoid derivative pivotal in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, mechanism of action, and experimental applications.
Chemical Identity and Physicochemical Properties of this compound
This compound is a synthetic derivative of maytansine, an ansa macrolide that inhibits tubulin polymerization.[1] The "SMe" designation refers to the thiomethane group that caps the sulfhydryl group of the DM1 payload, creating a mixed disulfide.[] This modification is crucial for its subsequent conjugation to monoclonal antibodies. This compound is also referred to as N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]-maytansine.[][3]
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 138148-68-2 | [][3][4] |
| Molecular Formula | C36H50ClN3O10S2 | [][3][5] |
| Molecular Weight | 784.38 g/mol | [][4][5] |
| Appearance | Off-white to light yellow solid | [4] |
| Solubility | DMSO: 100 mg/mL (127.49 mM) DMF: 16 mg/mL | [3][4] |
| Storage Conditions | Short term (days to weeks): 0 - 4°C Long term (months to years): -20°C In solvent: -80°C (6 months), -20°C (1 month), protect from light | [][4] |
Biological Activity and Mechanism of Action
This compound functions as a highly potent microtubule inhibitor, a mechanism it shares with its parent compound, maytansine.[][6] However, this compound is approximately 3 to 10 times more potent than maytansine.[7] Its primary function is to suppress microtubule dynamics, which is essential for mitotic spindle formation and cell division.[1]
The molecular mechanism involves this compound binding to the tips of microtubules.[1] This binding inhibits both the growth and shortening phases of the microtubules, effectively "poisoning" them and suppressing their dynamic instability.[1] This disruption of microtubule function leads to cell cycle arrest in the G2-M phase and subsequent induction of apoptosis (programmed cell death).[8]
The high cytotoxicity of this compound makes it a powerful agent against cancer cells, with activity observed at nanomolar concentrations.[4]
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar to picomolar range.
| Cell Line Panel | IC50 Range | Reference |
| Pediatric Preclinical Testing Program (PPTP) | 0.002 to >3 nM | [3] |
| Panel of Human Tumor Cell Lines | 0.003 to 0.01 nM | [7] |
Signaling Pathway of this compound in Antibody-Drug Conjugates
When utilized as a payload in an ADC, this compound is delivered specifically to antigen-expressing cancer cells. The following diagram illustrates the intracellular pathway leading to its cytotoxic effect.
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C36H50ClN3O10S2 | CID 11650734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fluoroprobe.com [fluoroprobe.com]
- 8. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Maytansinoids in Antibody-Drug Conjugates: A Technical Guide
Introduction
Maytansinoids are a class of highly potent cytotoxic agents originally isolated from the shrub Maytenus ovatus.[1][2] These compounds function as potent microtubule-targeting agents, inducing mitotic arrest and subsequent cell death at subnanomolar concentrations.[1][2] While their systemic toxicity limited their use as standalone chemotherapeutic agents, their high potency makes them ideal payloads for antibody-drug conjugates (ADCs).[1][2][] ADCs utilize the specificity of a monoclonal antibody (mAb) to deliver cytotoxic payloads like maytansinoids directly to tumor cells, thereby increasing the therapeutic window and minimizing off-target toxicity.[1][4][5] This guide provides an in-depth technical overview of the core principles of maytansinoid-based ADCs, including their mechanism of action, conjugation chemistry, preclinical and clinical data, and key experimental methodologies.
Mechanism of Action
The anticancer activity of maytansinoids is primarily driven by their interaction with tubulin.[2][4] The general mechanism for a maytansinoid ADC is a multi-step process:
-
Target Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen overexpressed on the surface of a cancer cell.[1][2]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[1][4]
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.[4][6]
-
Payload Release: Inside the acidic and protease-rich environment of the lysosome, the ADC is degraded. The linker connecting the maytansinoid to the antibody is cleaved (for cleavable linkers) or the antibody itself is catabolized (for non-cleavable linkers), releasing the maytansinoid payload into the cytoplasm.[4][6]
-
Microtubule Disruption: The released maytansinoid binds to tubulin at the vinca alkaloid binding site, disrupting microtubule dynamics by inhibiting their polymerization.[2][4][7] This is distinct from taxanes, which stabilize microtubules.[2]
-
Cell Cycle Arrest & Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, activation of the mitotic checkpoint, and ultimately, programmed cell death (apoptosis).[2][6]
Maytansinoid Payloads and Linker Chemistry
While maytansine itself is highly potent, it lacks a functional group for stable conjugation to an antibody.[1] Therefore, semi-synthetic derivatives, primarily mertansine (DM1) and soravtansine (DM4) , were developed. These derivatives incorporate a thiol group, enabling covalent attachment to linkers.[1][2] DM1 and DM4 are 100 to 1000 times more potent than maytansine.[2]
Linker Chemistry is critical for the stability and efficacy of an ADC. The linker must be stable in systemic circulation to prevent premature payload release but allow for efficient release within the target cell.[2][8] Maytansinoid ADCs utilize two main classes of linkers.
-
Non-Cleavable Linkers: These linkers, such as the thioether linker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), form a stable covalent bond.[1] The payload is released only after the complete lysosomal degradation of the antibody into amino acids.[6] The resulting metabolite (e.g., Lysine-SMCC-DM1) is charged and generally cannot diffuse across cell membranes, limiting the "bystander effect".[9][10] Ado-trastuzumab emtansine (Kadcyla®) is a prime example that uses a non-cleavable linker.[1][9]
-
Cleavable Linkers: These linkers are designed to be cleaved by specific conditions within the tumor cell, such as the low pH of lysosomes or the presence of specific enzymes like cathepsins.[11] Disulfide linkers (e.g., SPDB) are a common type, which are cleaved in the reducing environment of the cell.[12] Cleavable linkers release a payload metabolite that can be membrane-permeable, allowing it to diffuse out of the target cell and kill neighboring antigen-negative tumor cells—a phenomenon known as the bystander effect .[6][9][13]
Conjugation Workflow
The most common method for conjugating maytansinoids is through the reaction of a linker with the ε-amino groups of lysine residues on the antibody.[12][14] This process results in a heterogeneous mixture of ADCs with a range of drug-to-antibody ratios (DAR).[15] A typical DAR for maytansinoid ADCs is 3-4.[14][15]
Quantitative Data Summary
The efficacy and characteristics of maytansinoid ADCs have been extensively studied. The following tables summarize key quantitative data for approved drugs, in vitro potency, and pharmacokinetic parameters.
Table 1: FDA-Approved Maytansinoid ADCs
| Drug Name | Trade Name | Target Antigen | Payload | Linker Type | Indication | Approval Year |
|---|---|---|---|---|---|---|
| Ado-trastuzumab emtansine | Kadcyla® | HER2 | DM1 | Non-cleavable (SMCC) | HER2-positive Breast Cancer | 2013[1] |
| Mirvetuximab soravtansine | Elahere™ | Folate Receptor α (FRα) | DM4 | Cleavable (Disulfide) | Platinum-Resistant Ovarian Cancer | 2022[1] |
Table 2: Representative In Vitro Cytotoxicity
| Compound/ADC | Cell Line | Target | IC50 Value | Reference |
|---|---|---|---|---|
| Maytansine | P-388 (murine leukemia) | - | ~0.6 pM | [1] |
| Maytansine | L1210 (murine leukemia) | - | ~2 pM | [1] |
| Maytansinoids (general) | Various tumor cells | - | Sub-nanomolar range | [1][6] |
| Trastuzumab-Maytansinoid | MDA-MB-361 (breast) | HER2 | 1.6 nmol/L (payload conc.) | [16] |
| SAR566658 | Various CA6-positive | CA6 | 1 to 7.3 nmol/L |[12] |
Table 3: Pharmacokinetic & Disposition Parameters
| ADC | Parameter | Value/Observation | Significance | Reference |
|---|---|---|---|---|
| High DAR ADCs (DAR ~9-10) | Clearance | Rapidly cleared from plasma | High DAR leads to faster clearance and reduced efficacy. | [15] |
| High DAR ADCs (DAR ~9-10) | Liver Accumulation | 24-28% of injected dose/gram | Increased hydrophobicity may lead to faster liver uptake. | [15] |
| Low DAR ADCs (DAR <6) | Liver Accumulation | 7-10% of injected dose/gram | Better therapeutic index compared to high DAR ADCs. | [15] |
| T-DM1 (non-cleavable) | Plasma PK | Slower DM1 release | Linker stability impacts pharmacokinetics. | [17] |
| T-SPP-DM1 (cleavable) | Plasma PK | Faster DM1 release | Disulfide linker is less stable in circulation. |[17] |
The Bystander Effect
The bystander effect is the ability of an ADC to kill not only the antigen-positive target cell but also adjacent antigen-negative cells.[9][13] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.
-
Cleavable Linkers are essential for a significant bystander effect.[9] Upon cleavage in the lysosome, they release a membrane-permeable, uncharged metabolite that can diffuse into neighboring cells and exert its cytotoxic effect.[9][13]
-
Non-Cleavable Linkers , like the one in T-DM1, release a charged lysine-linker-payload metabolite that cannot efficiently cross cell membranes, thus producing little to no bystander killing.[9][10]
The hydrophobicity of the released metabolite can correlate with the potency of the bystander effect.[9]
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. books.rsc.org [books.rsc.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Mechanistic pharmacokinetic/pharmacodynamic modeling of in vivo tumor uptake, catabolism, and tumor response of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DM1-SMe as an Antibody-Drug Conjugate Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM1-SMe is a highly potent, synthetic derivative of the natural product maytansine, engineered specifically for its role as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][] Maytansinoids, as a class of compounds, exert their cytotoxic effects by targeting microtubules, essential components of the cellular cytoskeleton.[3][] The parent compound, maytansine, demonstrated significant antitumor activity in early studies but was limited by systemic toxicity.[3] The development of DM1 and its derivatives, such as this compound, was driven by the need to harness this potent cytotoxicity in a targeted manner, thereby improving the therapeutic index.[3]
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and detailed protocols for its evaluation as an ADC payload.
Physicochemical Properties
This compound is characterized by its complex macrocyclic structure and specific chemical modifications that enable its conjugation to antibodies. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C36H50ClN3O10S2 | [5] |
| Molecular Weight | 784.4 g/mol | [5] |
| Appearance | Off-white to light yellow solid | [6] |
| Solubility | Soluble in DMSO (12 mg/ml), DMF (16 mg/ml). Slightly soluble in Chloroform and Methanol. | [5] |
| Storage | Store at -20°C, protected from light. | [6] |
| Stability | Stable for at least 4 years when stored properly. | [5] |
Mechanism of Action
The primary mechanism of action of this compound is the potent inhibition of microtubule polymerization.[][7] This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.[3][7]
Signaling Pathway of this compound Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by this compound, leading to programmed cell death.
Quantitative Data on Cytotoxicity
The cytotoxic potency of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its sub-nanomolar to nanomolar activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer (HER2+) | 0.080 ± 0.0173 | [8] |
| BT474 | Breast Cancer (HER2+) | 0.036 ± 0.0151 | [8] |
| HCC1954 | Breast Cancer (HER2+) | 0.4166 ± 0.18 | [8] |
| MDAMB453 | Breast Cancer (HER2+) | 6.08 ± 0.825 | [8] |
| MDAMB231 | Breast Cancer (HER2-) | 7.46 ± 0.102 | [8] |
| SARARK-6 | Ovarian Carcinosarcoma (HER2 3+) | <0.0001 | [9] |
| SARARK-9 | Uterine Carcinosarcoma (HER2 3+) | <0.0001 | [9] |
| SARARK-1 | Uterine Carcinosarcoma (HER2 1+) | <0.0001 | [9] |
| SARARK-7 | Ovarian Carcinosarcoma (HER2 0) | <0.0001 | [9] |
| Various Pediatric Cancer Lines | Pediatric Cancers | 0.002 to >3 | [5] |
Experimental Protocols
Synthesis and Conjugation of this compound
While the precise, industrial-scale synthesis of this compound is often proprietary, a general laboratory-scale approach involves the modification of maytansinol.[10] The subsequent conjugation to a monoclonal antibody (mAb) is a critical step in creating a functional ADC. The following workflow outlines the conjugation process using a non-cleavable SMCC linker.
Protocol for Antibody Conjugation to this compound using SMCC Linker:
This protocol is a general guideline and may require optimization based on the specific antibody and desired drug-to-antibody ratio (DAR).[11][12][13]
-
Antibody Preparation:
-
Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
-
Linker Activation and Conjugation:
-
Dissolve the SMCC linker in an organic solvent (e.g., DMSO).
-
Add the activated SMCC linker to the antibody solution at a specific molar ratio to achieve the desired level of modification.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted linker by buffer exchange using a desalting column or tangential flow filtration.
-
-
Payload Conjugation:
-
Dissolve this compound in an organic solvent (e.g., DMSO).
-
Add the this compound solution to the maleimide-activated antibody. The sulfhydryl group of DM1 will react with the maleimide group on the linker.
-
Incubate the reaction for 4-16 hours at room temperature or 4°C, protected from light.
-
-
Purification and Characterization:
-
Purify the resulting ADC from unconjugated payload and linker-antibody intermediates using size-exclusion chromatography (SEC) or other suitable chromatographic methods.
-
Characterize the purified ADC for parameters such as protein concentration, drug-to-antibody ratio (DAR), aggregation, and free drug levels.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][14]
Protocol:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound ADC and a control antibody in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours for tubulin inhibitors).[1]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value.[15]
-
In Vivo Efficacy Study (Xenograft Mouse Model)
Xenograft models are instrumental in evaluating the in vivo antitumor activity of this compound ADCs.[16][17][18]
Protocol:
-
Cell Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the this compound ADC, a control antibody, and a vehicle control intravenously (or via another appropriate route) according to the planned dosing schedule and concentration.[6]
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
The study endpoint may be defined by a specific tumor volume, a predetermined time point, or signs of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis to determine the significance of the antitumor effect compared to the control groups.
-
Conclusion
This compound stands as a clinically validated and highly effective ADC payload, offering a potent mechanism of action through microtubule disruption. Its well-characterized physicochemical properties and established protocols for conjugation and evaluation make it a valuable tool in the development of novel targeted cancer therapies. This guide provides a foundational understanding for researchers and drug developers seeking to leverage the therapeutic potential of this compound in their ADC programs.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellmosaic.com [cellmosaic.com]
- 13. Synthesis of Succinimidyl 4-(N-maleimidomethyl)-Cyclohexane-1-Carboxylate (SMCC) as a Linker and Conjugating Trastuzumab to Maytansinoid Derivative (DM1) Through SMCC as an Antibody-Drug Conjugate | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADC based Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 20. Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DM1-SMe and Maytansine Cytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the cytotoxic properties of DM1-SMe and its parent compound, maytansine. Both are potent microtubule-targeting agents belonging to the maytansinoid family, which are crucial components in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to offer a thorough understanding for researchers in the field.
Introduction to this compound and Maytansine
Maytansine is a natural ansa macrolide first isolated from the plant Maytenus ovatus.[3][4] It exhibits powerful anti-mitotic activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][4] However, its clinical use as a standalone chemotherapeutic agent was limited by significant systemic toxicity.[3][5]
DM1, a synthetic derivative of maytansine, was developed to address this limitation.[3] Specifically, DM1 is a thiol-containing maytansinoid designed for conjugation to monoclonal antibodies, forming ADCs.[6] This approach allows for targeted delivery of the cytotoxic payload to cancer cells, thereby increasing the therapeutic window.[7] this compound is a stable, unconjugated form of DM1 where the thiol group is capped with a methyl disulfide, making it a useful tool for research and as a reference standard.[][9] Both maytansine and DM1 derivatives are highly potent cytotoxic agents, inducing cell death at sub-nanomolar concentrations.[2]
Comparative Cytotoxicity: Quantitative Data
The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. The following table summarizes the IC50 values for this compound and maytansine across various cancer cell lines as reported in the scientific literature.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| MCF7 | Breast Cancer | Maytansine | 0.71 | [3] |
| MCF7 | Breast Cancer | S-methyl DM1 | 0.33 | [3] |
| BT474 | Breast Cancer | Maytansine | 0.42 | [10] |
| BJAB | B-cell lymphoma | Maytansine | 0.27 | [10] |
| Panel of Human Tumor Cell Lines | Various | This compound | 0.003 - 0.01 |
Note: S-methyl DM1 is used as a stable analog of DM1 for in vitro studies.[4] Some studies indicate that this compound can be 3- to 10-fold more potent than maytansine.
Mechanism of Action: Targeting Microtubule Dynamics
Both this compound and maytansine share a common mechanism of action, which involves the disruption of microtubule dynamics, a critical process for cell division.[1][] They bind to tubulin at the vinca alkaloid binding site, preventing its polymerization into microtubules.[1][4] This leads to the depolymerization of existing microtubules, mitotic arrest at the G2/M phase of the cell cycle, and ultimately, apoptosis.[1][3][5]
The following diagram illustrates the signaling pathway initiated by maytansinoids.
Experimental Protocols for Cytotoxicity Assays
The determination of IC50 values for this compound and maytansine typically involves in vitro cytotoxicity assays. The following is a generalized protocol based on common methodologies.[10][11]
4.1. Cell Culture
-
Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5-6% CO2.
4.2. Cytotoxicity Assay (e.g., MTT or WST-8 Assay)
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 2,000 to 5,000 cells per well).
-
Drug Treatment: After allowing the cells to adhere overnight, they are treated with serial dilutions of this compound or maytansine. Control wells with untreated cells and wells with media only (blank) are included.
-
Incubation: The plates are incubated for a specified period, typically 72 to 120 hours, to allow the drugs to exert their cytotoxic effects.[10][11]
-
Viability Assessment:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
WST-8 Assay: WST-8 reagent (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) is added to each well and incubated for 1-4 hours. The absorbance of the resulting formazan dye is measured at approximately 450 nm.[11]
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram outlines the general workflow for an in vitro cytotoxicity assay.
Conclusion
Both this compound and maytansine are highly potent cytotoxic agents that function by disrupting microtubule dynamics. The available data suggests that this compound may exhibit slightly greater potency than its parent compound, maytansine, in some cancer cell lines. The development of DM1 and its use in ADCs represents a significant advancement in targeted cancer therapy, leveraging the high cytotoxicity of maytansinoids while minimizing systemic toxicity. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of these and other potent cytotoxic agents in the field of oncology drug development.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mertansine - Wikipedia [en.wikipedia.org]
- 7. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. This compound | CAS 138148-68-2 | Sun-shinechem [sun-shinechem.com]
- 10. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
The Core Principles of DM1-SMe in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. These complex biotherapeutics are designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. A critical component of an ADC's success is its cytotoxic payload. DM1-SMe, a derivative of the potent microtubule-targeting agent maytansine, has emerged as a key payload in the development of next-generation ADCs. This technical guide provides an in-depth exploration of the fundamental principles of this compound, its mechanism of action, and its application in cancer research.
This compound is the unconjugated form of the maytansinoid DM1, featuring a mixed disulfide with thiomethane to cap its reactive sulfhydryl group.[][2] This modification facilitates its conjugation to monoclonal antibodies, creating ADCs that are stable in circulation yet capable of releasing the active, highly cytotoxic DM1 payload within the targeted cancer cell.[][2]
Core Mechanism of Action: Microtubule Disruption
The primary cytotoxic mechanism of DM1, and by extension this compound, is the potent inhibition of microtubule dynamics.[][3] Maytansinoids, including DM1, are powerful anti-mitotic agents that exert their effects at sub-nanomolar concentrations.[4]
-
Binding to Tubulin: Upon release inside the cancer cell, DM1 binds to tubulin, the protein subunit of microtubules.[5][6] Specifically, it binds with high affinity to the tips of microtubules.[7]
-
Suppression of Microtubule Dynamics: This binding action suppresses the dynamic instability of microtubules—the essential process of rapid growth (polymerization) and shortening (depolymerization).[7] DM1 effectively poisons the microtubule ends, inhibiting both elongation and shortening, which is critical for proper mitotic spindle formation.[7]
-
Cell Cycle Arrest: The disruption of the mitotic spindle assembly prevents the cell from progressing through mitosis, leading to a cell cycle arrest at the G2/M phase.[7]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[6][8]
The following diagram illustrates the signaling pathway from ADC internalization to apoptosis.
Caption: Mechanism of action of a this compound-based Antibody-Drug Conjugate.
Quantitative Data: In Vitro Potency
This compound demonstrates potent cytotoxicity across a range of human cancer cell lines, often exhibiting greater potency than its parent compound, maytansine. The half-maximal inhibitory concentration (IC50) values are typically in the picomolar to low nanomolar range.
| Compound | Cell Line | IC50 (nM) | Notes |
| This compound | Panel of Human Tumor Cell Lines | 0.003 - 0.01 | Generally 3-10 fold more potent than maytansine.[9] |
| S-methyl DM1 | - | 0.34 (for G2-M arrest) | Comparable to maytansine (0.31 nM). |
| Maytansine | - | 0.71 (for mitotic arrest) | -[7] |
| S-methyl DM1 | - | 0.33 (for mitotic arrest) | More potent than maytansine for mitotic arrest.[7] |
| This compound | Multiple Cancer Cells | Nanomolar levels | Exhibits broad cytotoxicity. |
Overcoming Multidrug Resistance
A significant challenge in chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (MDR1).[10] The choice of linker used to conjugate DM1 to an antibody can critically influence the ADC's ability to bypass MDR. For instance, ADCs constructed with a hydrophilic linker (e.g., PEG4Mal) have been shown to be more effective against MDR1-expressing tumors compared to those with a more nonpolar linker like SMCC.[10] The resulting hydrophilic metabolite is a poorer substrate for the MDR1 pump, leading to better intracellular retention and increased cytotoxicity.[10]
Caption: Linker chemistry influences evasion of MDR1-mediated drug efflux.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol provides a general framework for assessing the cytotoxicity of this compound against cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (570 nm wavelength)
Workflow:
Caption: Workflow for a standard in vitro MTT cytotoxicity assay.
Procedure:
-
Cell Plating: Harvest and count cells, ensuring >90% viability. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plates and add the drug dilutions. Include wells with untreated cells and vehicle (DMSO) controls.[11][12]
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plates on a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration on a logarithmic scale and use a non-linear regression model to determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound-based ADC in a mouse xenograft model.
Objective: To assess the ability of an ADC to inhibit tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Human cancer cell line that expresses the target antigen
-
ADC containing this compound
-
Vehicle control solution (e.g., sterile PBS)
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the ADC (e.g., via intravenous injection) according to the planned dosing schedule (e.g., once, or multiple times a week for several weeks).[14][15] The control group receives the vehicle.
-
Monitoring: Monitor animal body weight as a measure of toxicity.[10] Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at a set time point. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group. Complete tumor regression may be observed.[7]
Conclusion
This compound is a highly potent and clinically validated cytotoxic payload that forms the backbone of several successful antibody-drug conjugates. Its core mechanism—the targeted disruption of microtubule dynamics—leads to effective cancer cell killing. The versatility in linker chemistry allows for the development of ADCs that can overcome clinical challenges such as multidrug resistance. The robust preclinical data, supported by standardized in vitro and in vivo experimental protocols, underscores the fundamental importance of this compound in the ongoing advancement of targeted cancer therapies. This guide provides a foundational understanding for researchers dedicated to harnessing the power of ADCs in the fight against cancer.
References
- 2. adooq.com [adooq.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Unconjugated DM1 | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 10. aacrjournals.org [aacrjournals.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
The Genesis of a Potent Payload: An In-depth Technical Guide to the Discovery and Development of DM1-SMe
For Researchers, Scientists, and Drug Development Professionals
Abstract
DM1-SMe, a thiol-modified derivative of the potent microtubule inhibitor maytansine, has emerged as a critical component in the development of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its origins as a derivative of a natural product to its role as a highly effective cytotoxic payload in targeted cancer therapies. This document details its mechanism of action, preclinical and clinical development, and provides structured data and experimental methodologies for researchers in the field.
Introduction: The Maytansinoid Family and the Need for Targeted Delivery
Maytansine, a natural product isolated from the plant Maytenus ovatus, demonstrated potent antitumor activity by inhibiting microtubule assembly, a critical process for cell division. However, its clinical development in the 1970s was hampered by significant systemic toxicity, including peripheral neuropathy. This led to the exploration of maytansinoid derivatives, or "DMs," with modified structures to improve their therapeutic index. The core concept was to create highly potent cytotoxic agents that could be selectively delivered to cancer cells, minimizing exposure to healthy tissues. This paved the way for the development of antibody-drug conjugates (ADCs), which link a potent cytotoxic payload, like a maytansinoid, to a monoclonal antibody that targets a tumor-specific antigen.
DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)maytansine) was developed as a maytansinoid derivative with a thiol group, allowing for conjugation to antibodies via various linker technologies. To create a more stable and readily usable form for conjugation, the thiol group is often capped, leading to derivatives like this compound (N2'-deacetyl-N2'-(3-(methyldithio)-1-oxopropyl)maytansine). This compound serves as a stable precursor that can be readily conjugated to antibodies to form ADCs.[]
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action of this compound, once released from its antibody carrier within the target cancer cell, is the potent inhibition of microtubule polymerization.[2] This action is shared with its parent compound, maytansine.
-
Binding to Tubulin: DM1 binds to tubulin, the protein subunit of microtubules.[3] This binding prevents the assembly of tubulin dimers into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.
-
Suppression of Microtubule Dynamics: At sub-nanomolar concentrations, DM1 and its metabolites strongly suppress the dynamic instability of microtubules. This includes inhibiting both the growth and shortening phases of microtubules, leading to a static, non-functional mitotic spindle.[4]
-
Mitotic Arrest and Apoptosis: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase. This sustained mitotic arrest ultimately triggers programmed cell death, or apoptosis, through the activation of downstream signaling pathways.
Signaling Pathway for DM1-Induced Apoptosis
The prolonged mitotic arrest induced by DM1 triggers a cascade of signaling events culminating in apoptosis. Key pathways involved include the activation of c-Jun N-terminal kinase (JNK) and the caspase cascade.
Preclinical Development
The preclinical development of this compound and ADCs utilizing this payload has been extensive, demonstrating potent and targeted antitumor activity in a variety of cancer models.
In Vitro Cytotoxicity
This compound has shown potent cytotoxicity against a wide range of human cancer cell lines, with IC50 values typically in the picomolar to low nanomolar range.[5] This high potency is a key attribute for its use as an ADC payload.
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| Panel of human tumor cell lines | Various | 0.003 - 0.01 | [5] |
| MDA-MB-361 (Parental) | Breast Cancer | ~0.08 (calculated from T-DM1 IC50) | [6] |
| MDA-MB-361 (T-DM1 Resistant) | Breast Cancer | ~0.4 - 0.64 (calculated from T-DM1 IC50) | [6] |
In Vivo Efficacy in Xenograft Models
ADCs utilizing DM1 have demonstrated significant tumor growth inhibition and regression in various xenograft models of human cancers.
| ADC | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Lorvotuzumab mertansine (IMGN901) | NCI-H526 (SCLC) | 17 mg/kg, qw x 2 | 4 of 6 animals tumor-free | [7] |
| Lorvotuzumab mertansine (IMGN901) | SW2 (SCLC) | 17 mg/kg, single dose | Significant tumor growth inhibition | [7] |
| Lorvotuzumab mertansine (IMGN901) | PPTP solid tumor xenografts | 15 mg/kg, IV, 3x/week for 6 weeks | Inhibited tumor growth | [8] |
| Trastuzumab-DM1 (T-DM1) | JIMT-1 (Trastuzumab-resistant breast cancer) | 15 mg/kg, weekly | Partial but significant tumor growth inhibition | [] |
Clinical Development of DM1-Containing ADCs
The potent preclinical activity of DM1-based ADCs has translated into successful clinical development, with several agents demonstrating significant efficacy in patients.
Lorvotuzumab Mertansine (IMGN901)
Lorvotuzumab mertansine is an ADC composed of a humanized anti-CD56 antibody and the DM1 payload.[7] CD56 is expressed on various solid and hematological malignancies.
| Trial Phase | Cancers Studied | Key Findings | Reference |
| Phase I | CD56+ Solid Tumors (SCLC, MCC, Ovarian) | Recommended Phase II dose of 60 mg/m²/day for 3 days every 21 days. Objective responses observed in Merkel cell carcinoma (MCC) and small-cell lung cancer (SCLC). | [9] |
| Phase I | Relapsed/Refractory Multiple Myeloma | Maximum tolerated dose of 112 mg/m². Stable disease or better was noted in 42.9% of patients, with a median duration of response of 15.5 months. | [10][11] |
| Phase II | Pediatric Relapsed/Refractory Solid Tumors | Tolerated at the adult recommended dose of 110 mg/m². Limited clinical activity was observed. | [12][13] |
Trastuzumab Emtansine (T-DM1, Kadcyla®)
Trastuzumab emtansine is an ADC composed of the anti-HER2 antibody trastuzumab and the DM1 payload, connected by a stable thioether linker. It is approved for the treatment of HER2-positive breast cancer.
| Trial Name (Phase) | Patient Population | Comparator | Primary Endpoint Results | Reference |
| EMILIA (Phase III) | HER2+ metastatic breast cancer, previously treated with trastuzumab and a taxane | Lapatinib plus capecitabine | Median Progression-Free Survival: 9.6 months vs. 6.4 months (HR=0.65, p<0.001). Median Overall Survival: 30.9 months vs. 25.1 months (HR=0.68, p<0.001). | [14] |
| TH3RESA (Phase III) | HER2+ advanced breast cancer, previously treated with ≥2 HER2-directed therapies | Treatment of physician's choice | Median Progression-Free Survival: 6.2 months vs. 3.3 months (HR=0.528, p<0.001). | |
| KATHERINE (Phase III) | HER2+ early breast cancer with residual invasive disease after neoadjuvant therapy | Trastuzumab | 3-year Invasive Disease-Free Survival: 88% vs. 77% (HR=0.50). At a median follow-up of 8.4 years, a sustained improvement in IDFS was observed (HR=0.54), with a 7-year IDFS of 80.8% vs. 67.1%. | [7][15][16] |
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of this compound and its conjugates. These are intended as a guide and may require optimization for specific applications.
Synthesis of this compound
The synthesis of this compound is a multi-step process that starts from the natural product maytansine. A detailed, step-by-step protocol is often proprietary. However, the general synthetic strategy involves the modification of the C3 ester side chain of maytansine to introduce a thiol-containing moiety, which is then capped with a methylthio group. The synthesis of DM1 has been extensively studied and serves as a precursor.[17]
Antibody-Drug Conjugation via Lysine Residues
A common method for conjugating DM1 to an antibody is through the reaction of a bifunctional linker with the lysine residues on the antibody surface.
Protocol Outline:
-
Antibody Preparation: The antibody is prepared in a suitable buffer (e.g., borate buffer, pH 8.0).[15][18]
-
Linker Reaction: The bifunctional linker, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), is added to the antibody solution. The NHS-ester end of the SMCC linker reacts with the primary amines of lysine residues on the antibody.[19]
-
Purification: The antibody-linker intermediate is purified to remove excess linker, often by size exclusion chromatography.
-
Payload Conjugation: The thiol-containing payload, DM1, is added to the purified antibody-linker intermediate. The thiol group of DM1 reacts with the maleimide group of the linker to form a stable thioether bond.[15][18]
-
Final Purification and Characterization: The final ADC is purified to remove unconjugated payload and other impurities. The drug-to-antibody ratio (DAR) is determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
In Vitro Microtubule Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
Protocol Outline:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-regeneration system, and a buffer that promotes polymerization (e.g., PEM buffer).
-
Compound Addition: this compound or other test compounds are added to the reaction mixture at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Measurement of Polymerization: Microtubule polymerization is monitored over time by measuring the increase in light scattering (absorbance) at 340 nm in a spectrophotometer.[20]
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the effects of this compound on the microtubule network within cells.
Protocol Outline:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound or control compounds for a specified time.
-
Fixation: The cells are fixed to preserve their structure. A common method for microtubule visualization is fixation with ice-cold methanol.[21]
-
Permeabilization: The cell membrane is permeabilized (if not already achieved by the fixation method) to allow antibodies to enter the cell.
-
Immunostaining:
-
Primary Antibody: Cells are incubated with a primary antibody that specifically binds to tubulin (e.g., anti-α-tubulin).
-
Secondary Antibody: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Nuclear Staining: A fluorescent nuclear stain (e.g., DAPI) is often included to visualize the cell nucleus.
-
-
Imaging: The coverslips are mounted on microscope slides, and the microtubule network and nuclei are visualized using a fluorescence microscope.[21]
Western Blot for Apoptosis Markers
Western blotting can be used to detect the activation of key proteins in the apoptotic pathway, such as JNK and caspases.
Protocol Outline:
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-phospho-JNK, anti-cleaved caspase-3).[20][22]
-
Secondary Antibody: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on film or with a digital imager.
Conclusion
This compound represents a successful example of rational drug design, transforming a potent but toxic natural product into a highly effective and targeted anticancer agent when incorporated into an ADC. Its development has been pivotal in the field of oncology, leading to the approval of life-extending therapies for patients with cancer. The methodologies and data presented in this guide provide a valuable resource for researchers and drug developers working to create the next generation of targeted cancer therapeutics. Further research into mechanisms of resistance and the development of novel linker-payload technologies will continue to build upon the foundation laid by the discovery and development of this compound.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lorvotuzumab mertansine, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Microtubule Dynamics Assays Using Dark-Field Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine | 912569-84-7 | MLB56984 [biosynth.com]
- 12. ADVL1522: A Phase 2 Study of Lorvotuzumab Mertansine (IMGN901) in Children with Relapsed or Refractory Wilms Tumor, Rhabdomyosarcoma, Neuroblastoma, Pleuropulmonary Blastoma, Malignant Peripheral Nerve Sheath Tumor (MPNST) and Synovial Sarcoma, a Children’s Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lorvotuzumab mertansine, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-depth Technical Guide to the Basic Handling and Storage of DM1-SMe Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential procedures for the safe handling and optimal storage of DM1-SMe powder, a potent maytansinoid microtubule inhibitor utilized in the development of antibody-drug conjugates (ADCs). Adherence to these guidelines is critical to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.
Introduction to this compound
This compound is a derivative of the cytotoxic agent maytansine, modified with a thiomethane group. This modification facilitates its conjugation to antibodies or other targeting moieties.[][2] Its high cytotoxicity, which inhibits microtubule assembly and induces cell cycle arrest, makes it a valuable payload in the field of targeted cancer therapy.[][3] Given its potency, meticulous handling and storage are paramount.
Safety Precautions and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] Some evidence suggests it may cause an allergic skin reaction.[5] Therefore, stringent safety measures must be implemented.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A full-length laboratory coat.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator is advised.
Handling Guidelines:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid inhalation of the powder and direct contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in the designated handling area.[4]
-
Wash hands thoroughly after handling the compound.[4]
-
In case of accidental contact, refer to the Safety Data Sheet (SDS) for first-aid measures.
-
Dispose of waste in a designated, approved hazardous waste container.[4]
Storage Conditions for this compound
Proper storage is crucial to maintain the stability and purity of this compound. The recommended storage conditions vary for the solid powder and solutions.
Storage of this compound Powder
Table 1: Recommended Storage Conditions for this compound Powder
| Storage Condition | Temperature | Duration | Additional Notes |
| Short-term | 0 - 4°C | Days to weeks | Keep dry and protected from light.[] |
| Long-term | -20°C | Months to years | Recommended for optimal stability.[][2][4] |
Storage of this compound Solutions
Once dissolved in a solvent, the stability of this compound can be compromised. Therefore, specific storage conditions must be followed. It is advisable to prepare fresh solutions for experiments whenever possible. If storage is necessary, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.
Table 2: Recommended Storage Conditions for this compound in Solvent
| Solvent | Temperature | Duration | Additional Notes |
| DMSO, DMF, etc. | -20°C | Up to 1 month | Protect from light.[6][7] |
| DMSO, DMF, etc. | -80°C | Up to 6 months | Protect from light.[6][7] |
Solubility Parameters
This compound exhibits poor solubility in aqueous solutions and is soluble in several organic solvents.
Table 3: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 12 mg/mL | [7][8] |
| DMF | 16 mg/mL | [7][8] |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [7][8] |
| Water | Insoluble | [] |
Experimental Protocols
General Protocol for Handling and Weighing this compound Powder
-
Preparation: Ensure the chemical fume hood is clean and operational. Assemble all necessary PPE and handling equipment (e.g., spatulas, weigh boats, microbalance).
-
Equilibration: Before opening, allow the container of this compound powder to equilibrate to room temperature to prevent condensation of moisture, which could affect stability.
-
Weighing: Carefully transfer the desired amount of powder to a tared weigh boat inside the fume hood. Avoid creating dust.
-
Closure: Securely close the container of this compound immediately after use.
-
Storage: Return the container to the appropriate storage temperature as outlined in Table 1.
-
Decontamination: Clean all surfaces and equipment that came into contact with the powder according to your institution's standard operating procedures for hazardous materials.
General Protocol for Preparing a Stock Solution
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements and solubility data (see Table 3). DMSO is a common choice.
-
Calculation: Calculate the required volume of solvent to achieve the desired concentration.
-
Dissolution: In a chemical fume hood, add the pre-weighed this compound powder to a sterile vial. Add the calculated volume of solvent.
-
Mixing: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage: If not for immediate use, aliquot the stock solution into single-use vials and store at the recommended temperature (see Table 2), protected from light.
Visualized Workflows
This compound Handling and Storage Workflow
Caption: Logical workflow for the safe handling and appropriate storage of this compound.
This guide is intended to provide a foundational understanding of the handling and storage of this compound powder. Researchers should always consult their institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most comprehensive and up-to-date information.
References
Methodological & Application
Application Notes and Protocols: Step-by-Step DM1-SMe Antibody Conjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of cytotoxic payloads to monoclonal antibodies is a critical step in the development of Antibody-Drug Conjugates (ADCs). This document provides a detailed protocol for the conjugation of DM1-SMe, a potent maytansinoid microtubule inhibitor, to a target antibody.
This compound is a derivative of maytansine that can be readily conjugated to the sulfhydryl group of an antibody to form a stable thioether linkage.[] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by directing it specifically to cancer cells, thereby minimizing systemic toxicity.[] The following protocol outlines a common method for this compound conjugation, often utilizing a linker such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to connect DM1 to lysine residues on the antibody.[2]
Experimental Protocols
This protocol is divided into three main stages: Antibody Preparation, this compound Conjugation, and Purification and Characterization of the resulting ADC.
Stage 1: Antibody Preparation and Linker Activation
The initial step involves preparing the antibody and activating it with a bifunctional linker. This protocol uses SMCC, which contains an NHS ester to react with lysine residues on the antibody and a maleimide group to react with the thiol group of DM1.[2][3]
Materials and Reagents:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.25[2]
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Dimethyl sulfoxide (DMSO)
-
Ultrafiltration devices (e.g., Amicon-30 kDa)[2]
Protocol:
-
Antibody Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using an appropriate method such as dialysis or ultrafiltration.
-
Antibody Concentration Adjustment: Adjust the concentration of the antibody solution to a working concentration, for example, 2 mg/mL (13.5 nmol/mL), with the Conjugation Buffer.[2]
-
SMCC-Linker Activation of Antibody:
-
Dissolve SMCC in DMSO to prepare a stock solution.
-
Add a molar excess of the SMCC-DMSO solution to the antibody solution. A common molar ratio is 15 equivalents of SMCC-DM1 to 1 equivalent of antibody.[2]
-
Incubate the reaction mixture to allow the NHS ester of SMCC to react with the lysine residues on the antibody.[4]
-
Stage 2: this compound Conjugation
In this stage, the thiol-containing DM1 payload is conjugated to the maleimide groups on the SMCC-activated antibody.
Materials and Reagents:
-
SMCC-activated antibody from Stage 1
-
This compound
-
Dimethylacetamide (DMA) or DMSO
Protocol:
-
Purification of Activated Antibody: Remove excess, unreacted SMCC from the activated antibody solution using an ultrafiltration device.[2]
-
This compound Solution Preparation: Dissolve this compound in DMA or DMSO to a desired concentration.
-
Conjugation Reaction:
-
Add the this compound solution to the purified SMCC-activated antibody.
-
Incubate the mixture to facilitate the reaction between the maleimide groups on the antibody and the sulfhydryl group of DM1. The reaction can be carried out at 32°C for varying durations (e.g., 2, 4, 6, or 24 hours) to achieve different drug-to-antibody ratios (DARs).[2]
-
Stage 3: Purification and Characterization
The final step involves purifying the ADC to remove unconjugated DM1 and other byproducts, followed by characterization to determine the DAR and purity.
Materials and Reagents:
-
Crude ADC solution from Stage 2
-
Purification buffer (e.g., PBS)
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
Mass Spectrometer (for intact mass analysis)
Protocol:
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated DM1 and other small molecules.[]
-
Alternatively, ultrafiltration can be used for purification.[2]
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination: The average number of DM1 molecules conjugated to each antibody can be determined using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.[6] The molecular weight difference between the main peaks in mass spectrometry can be used to identify the number of conjugated DM1 molecules, with a shift of approximately 957 Da per DM1.[7]
-
Purity and Aggregation Analysis: Analyze the purified ADC for purity and the presence of aggregates using SEC.[8]
-
In Vitro Cytotoxicity Assay: The potency of the ADC can be evaluated using in vitro cytotoxicity assays on relevant cancer cell lines.[2][8]
-
Data Presentation
The following tables summarize key quantitative data from various DM1 conjugation protocols.
Table 1: Reaction Conditions for Antibody-DM1 Conjugation
| Parameter | Value | Reference |
| Antibody Concentration | 2 mg/mL (13.5 nmol/mL) | [2] |
| Conjugation Buffer | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.25 | [2] |
| SMCC-DM1:Antibody Molar Ratio | 15:1 | [2] |
| Incubation Temperature | 32°C | [2] |
| Incubation Time | 2, 4, 6, or 24 hours | [2] |
Table 2: Example of Achieved Drug-to-Antibody Ratios (DARs)
| Conjugation Method | Achieved DAR | Reference |
| Lysine-based SMCC conjugation | 2-6 | [8] |
| Site-specific (AJICAP®) | 1.8-1.9 | [6] |
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow for the this compound antibody conjugation process.
Caption: Workflow for this compound Antibody Conjugation.
References
- 2. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 6. Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP® [imrpress.com]
- 7. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Development of a DM1-SMe Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[1][2] This document provides detailed application notes and protocols for the development of an ADC utilizing the maytansinoid derivative DM1-SMe as the cytotoxic payload. This compound is a potent microtubule inhibitor that induces cell death by arresting cells in mitosis.[3][4] When conjugated to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, this compound can be effectively delivered to cancer cells.[]
The development process of a this compound ADC involves several critical stages, including the conjugation of the drug to the antibody, comprehensive characterization of the resulting ADC, and rigorous evaluation of its potency and efficacy through in vitro and in vivo studies. These notes provide detailed methodologies for these key experiments to guide researchers in this process.
Mechanism of Action
The cytotoxic payload, DM1, is a derivative of maytansine that inhibits cell division by blocking the polymerization of tubulin.[6] Upon binding of the ADC to the target antigen on the cancer cell surface, the complex is internalized, typically via endocytosis. Inside the cell, the linker connecting the antibody and DM1 is cleaved, releasing the active drug.[] Free DM1 then binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis (programmed cell death).[3][7][8]
Data Presentation
Table 1: In Vitro Cytotoxicity of DM1 and this compound ADCs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Antigen | ADC | IC50 (nM) | Reference |
| NCI-H526 | Small Cell Lung Cancer | c-Kit | 4C9-DM1 | 0.158 - 4 | [9] |
| NCI-H889 | Small Cell Lung Cancer | c-Kit | 4C9-DM1 | 0.158 - 4 | [9] |
| NCI-H1048 | Small Cell Lung Cancer | c-Kit | 4C9-DM1 | 0.158 - 4 | [9] |
| Karpas 299 | Lymphoma | CD30 | anti-CD30-MCC-DM1 | 0.06 | [10] |
| Various Lymphoma Lines | Lymphoma | CD30 | anti-CD30-MCC-DM1 | 0.05 - 0.13 | [10] |
| Various Lymphoma Lines | Lymphoma | CD30 | Free DM1 | 7.06 - 39.53 | [10] |
| Panel of Human Tumor Lines | Various | N/A | This compound | 0.003 - 0.01 | |
| HCC1954 | Breast Cancer | HER2 | T-DM1 | ~1-10 (approx.) | [11] |
| JIMT-1 | Breast Cancer | HER2 | T-DM1 | Significant Inhibition | [3] |
| SKBR-3 | Breast Cancer | HER2 | T-DM1 | Dose-dependent inhibition | [3] |
| BT-474 | Breast Cancer | HER2 | T-DM1 | Dose-dependent inhibition | [3] |
| MDA-MB-453 | Breast Cancer | HER2 | T-DM1 | Dose-dependent inhibition | [3] |
IC50 values represent the concentration of the ADC required to inhibit the growth of 50% of the cancer cells.
Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models
| Xenograft Model | Cancer Type | ADC | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H526 | Small Cell Lung Cancer | 4C9-DM1 | 3 mg/kg | 45% | [9] |
| NCI-H526 | Small Cell Lung Cancer | 4C9-DM1 | 5 mg/kg | 59% | [9] |
| JIMT-1 | Breast Cancer | T-DM1 | 5 mg/kg, weekly | Significant | [3] |
| SKOV3 | Ovarian Carcinoma | HER2-specific ADC | 15 mg/kg, on days 0 and 21 | Significant | [12] |
| Various Models | Various | PF-06804103 (HER2 ADC) | Q4d x 4 | Potent inhibition | [1] |
| Various Models | Various | T-DM1 | Q4d x 4 | Effective inhibition | [1] |
TGI is a measure of the reduction in tumor size in treated animals compared to control animals.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody via a Thioether Linker (SMCC)
This protocol describes a two-step process for conjugating this compound to an antibody using the heterobifunctional crosslinker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
This compound
-
Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate buffered saline (PBS), pH 7.2, with 1-5 mM EDTA
-
Desalting columns (e.g., Zeba Spin Desalting Columns)
-
Purification system (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)[13][14][15]
Procedure:
Step 1: Antibody Modification with SMCC
-
Prepare the Antibody: Dissolve the antibody in Conjugation Buffer at a concentration of 5-10 mg/mL.
-
Prepare the SMCC Solution: Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.[16][17]
-
Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.[16][18]
Step 2: Conjugation of this compound to the Modified Antibody
-
Prepare this compound Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Reaction: Add a 1.5- to 3-fold molar excess of the this compound solution to the maleimide-activated antibody from Step 1.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification of the ADC: Purify the resulting ADC from unconjugated this compound and other reaction components. This can be achieved using size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).[13][14][15]
Protocol 2: Characterization of the this compound ADC
1. Determination of Drug-to-Antibody Ratio (DAR) The DAR is a critical quality attribute of an ADC. It can be determined using methods such as:
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the drug, the concentrations of both components can be determined and the DAR calculated.
-
Mass Spectrometry (MS): LC-MS can be used to determine the masses of the different ADC species (with varying numbers of conjugated drugs), allowing for the calculation of the average DAR.[19]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs, and the weighted average of the peak areas can be used to calculate the average DAR.
2. Analysis of Aggregates and Fragments
-
Size-Exclusion Chromatography (SEC): SEC is used to separate the ADC monomer from high molecular weight aggregates and low molecular weight fragments.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the in vitro cytotoxicity of the this compound ADC.
Materials:
-
Cancer cell lines (target antigen-positive and -negative)
-
Complete cell culture medium
-
This compound ADC and control antibody
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the this compound ADC and a control antibody in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a this compound ADC in a subcutaneous xenograft mouse model.[20][21]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line that forms tumors in mice
-
This compound ADC, control antibody, and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, control antibody, this compound ADC at different doses).
-
Treatment Administration: Administer the ADC, control antibody, or vehicle intravenously (i.v.) or intraperitoneally (i.p.). A typical dosing schedule might be once or twice weekly for 3-4 weeks.[1][22] Doses can range from 1 to 15 mg/kg.[1][9][12]
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitoring of Animal Health: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Visualizations
Caption: Workflow for this compound ADC Development.
Caption: Signaling Pathway of this compound ADC.
Caption: Logical Flow of ADC Evaluation.
References
- 1. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 19. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 20. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ichor.bio [ichor.bio]
Application Notes and Protocols for DM1-SMe Conjugation in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the linker chemistry, experimental protocols, and characterization methods for the conjugation of the cytotoxic agent DM1-SMe to antibodies, a critical process in the development of Antibody-Drug Conjugates (ADCs).
Introduction to this compound and Linker Chemistry
DM1, a potent maytansinoid derivative, functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][] To enable its targeted delivery, DM1 is conjugated to a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen. The "SMe" designation in this compound refers to a thiomethane protecting group on the thiol moiety of DM1, which is removed to allow for conjugation to a linker.[3]
The choice of linker is crucial as it influences the stability, pharmacokinetics, and efficacy of the ADC. Two common linker types used for DM1 conjugation are non-cleavable and cleavable linkers.
Non-Cleavable Linkers: The SMCC Example
Non-cleavable linkers, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable thioether bond between the antibody and DM1.[4][5] This type of linker is designed to release the cytotoxic payload only after the ADC is internalized by the target cell and the antibody is degraded within the lysosome.[6][7] The FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®), utilizes the SMCC linker to conjugate DM1 to the anti-HER2 antibody, trastuzumab.[8][9] The primary active catabolite is lysine-SMCC-DM1.[10]
Cleavable Linkers: The SPDB Example
Cleavable linkers, such as N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB), contain a disulfide bond that can be cleaved by reducing agents like glutathione, which is present in higher concentrations inside cells compared to the bloodstream.[11][12] This allows for the release of the payload in the tumor microenvironment and within the target cell. Steric hindrance around the disulfide bond can be engineered to modulate the stability of the linker.[13]
Quantitative Data Summary
The following table summarizes key quantitative data related to DM1-ADC conjugation and activity.
| Parameter | Value | ADC Example / Cell Line | Reference(s) |
| Average Drug-to-Antibody Ratio (DAR) | ~3.5 | Ado-trastuzumab emtansine (T-DM1) | [3][8] |
| IC50 (this compound) | Nanomolar levels | Multiple cancer cell lines | [14] |
| IC50 (DM1-ADC3) | 5.07 nM | HER2+ cell line | [15] |
| IC50 (DM1-ADC2) | 23.67 nM | HER2+ cell line | [15] |
| IC50 (MMAE - for comparison) | 0.35 nM | MCF-7 | [16] |
Experimental Protocols
Protocol 1: Non-Cleavable ADC Synthesis using SMCC Linker
This protocol describes a two-step process for conjugating DM1 to an antibody using the SMCC linker.[7][17][18]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sulfo-SMCC crosslinker
-
DM1
-
Reaction Buffer: Phosphate buffer with NaCl (e.g., 50 mM potassium phosphate, 50 mM NaCl, pH 6.5)
-
Organic Solvent: N,N-Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)
-
Purification columns (e.g., G25 desalting column, Protein A column, Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))
-
Quenching reagent (e.g., Tris buffer)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the reaction buffer to a final concentration of 5-10 mg/mL.
-
-
Antibody Modification with SMCC:
-
Dissolve Sulfo-SMCC in an organic solvent.
-
Add the Sulfo-SMCC solution to the antibody solution at a defined molar ratio (e.g., 4:1 to 8:1 linker-to-antibody).
-
Incubate at room temperature for 30 minutes to 2 hours.
-
-
Removal of Excess Linker:
-
Purify the SMCC-modified antibody using a G25 desalting column or through repeated buffer exchange with a protein concentrator to remove unreacted Sulfo-SMCC.[15]
-
-
DM1 Conjugation:
-
Dissolve DM1 in an organic solvent.
-
Add the DM1 solution to the purified SMCC-modified antibody at a specific molar excess (e.g., 1.7-fold molar excess over the linker).
-
Incubate the reaction for 18 hours at room temperature or 32°C for 2-24 hours, depending on the desired DAR.[11][18] The final concentration of the organic solvent should be kept low (e.g., 3% DMA).[18]
-
-
Purification of the ADC:
Protocol 2: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Visible Spectrophotometry: Measure the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the drug (e.g., 252 nm for maytansinoids). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
Mass Spectrometry (MS): Electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) can be used to determine the distribution of different drug-loaded species (DAR 0, 1, 2, etc.) and calculate the average DAR.[1]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. The weighted average of the peak areas corresponding to different DAR species can be used to calculate the average DAR.
2. In Vitro Cytotoxicity Assay (MTT Assay):
This assay measures the metabolic activity of cells as an indicator of cell viability.[4][13]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C with 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Add 100 µL of the diluted ADCs or controls to the respective wells. Include wells with medium only as a blank control.
-
Incubate for 48-144 hours at 37°C with 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight in the dark at 37°C.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the ADC concentration.
-
Visualizations
Caption: Workflow for SMCC-DM1 conjugation.
Caption: Comparison of SMCC and SPDB linker chemistries.
Caption: Cellular mechanism of action for a DM1-ADC.
References
- 1. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. ddd.uab.cat [ddd.uab.cat]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Implementation of Systematic Bioanalysis of Antibody–Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 11. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
In Vitro Cytotoxicity Assay Protocol for DM1-SMe: A Detailed Application Note for Researchers
For Immediate Release
This application note provides a detailed protocol for determining the in vitro cytotoxicity of DM1-SMe, a potent maytansinoid derivative used in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of cytotoxic agents.
Introduction
This compound is a highly potent microtubule inhibitor.[1] As a derivative of maytansine, it exerts its cytotoxic effects by binding to tubulin and disrupting microtubule dynamics, which ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[1][2][3] Due to its significant potency, this compound is a critical component in the design of ADCs for targeted cancer therapy. Accurate and reproducible assessment of its in vitro cytotoxicity is essential for understanding its therapeutic potential and mechanism of action. This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell viability.[4][5]
Mechanism of Action: this compound-Induced Cytotoxicity
This compound functions by disrupting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[1] This disruption triggers a cascade of events leading to apoptotic cell death.
Figure 1: Signaling pathway of this compound-induced apoptosis.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for DM1 (Mertansine) in various breast cancer cell lines. It is important to note that IC50 values can vary between experiments and cell lines.
| Cell Line | Receptor Status | IC50 (nM) of DM1 (Mertansine) |
| SK-BR-3 | HER2+, ER-, PR- | 1.10 |
| MCF-7 | HER2-, ER+, PR+ | Not Widely Reported |
| BT-474 | HER2+, ER+, PR+ | Not Widely Reported |
| MDA-MB-231 | Triple-Negative (TNBC) | Not Widely Reported |
Note: Specific IC50 values for this compound in MCF-7, BT-474, and MDA-MB-231 are not consistently reported in publicly available literature. Researchers are encouraged to determine these values empirically using the protocol provided. The IC50 for Mertansine (DM1) in SK-BR-3 cells is provided as a reference.[6]
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
This protocol outlines the steps for determining the cytotoxicity of this compound against adherent breast cancer cell lines.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Materials and Reagents
-
This compound
-
Breast cancer cell lines (e.g., MCF-7, SK-BR-3, BT-474, MDA-MB-231)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure
Day 1: Cell Seeding
-
Culture the selected breast cancer cell lines in their recommended complete medium until they reach approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in complete medium to the optimal seeding density. This should be determined for each cell line to ensure exponential growth throughout the assay period (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Day 2: Compound Treatment
-
Prepare a stock solution of this compound in DMSO. Due to its high potency, handle this compound with extreme caution in a certified chemical fume hood.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the assay. A typical concentration range to test for potent compounds is from 0.01 nM to 1000 nM.
-
Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with the highest concentration of DMSO used) and untreated control wells (medium only).
-
Return the plate to the incubator and incubate for 72 hours.
Day 5: MTT Assay and Data Collection
-
After the 72-hour incubation period, carefully remove the medium containing this compound from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the MTT-containing medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) using appropriate software such as GraphPad Prism or equivalent.
Safety Precautions for Handling this compound
This compound is a highly potent cytotoxic compound and must be handled with appropriate safety measures to avoid exposure.
-
Engineering Controls: All handling of this compound powder and concentrated stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and double gloves when handling this compound.
-
Waste Disposal: All contaminated materials, including pipette tips, tubes, and plates, should be disposed of as hazardous chemical waste according to institutional guidelines.
-
Spill Management: In case of a spill, immediately decontaminate the area using an appropriate deactivating solution (e.g., 10% bleach solution followed by a water rinse) while wearing appropriate PPE.
By following this detailed protocol, researchers can obtain reliable and reproducible in vitro cytotoxicity data for this compound, contributing to the advancement of targeted cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Creating Stable DM1-SMe ADCs for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for the creation and preclinical evaluation of stable ADCs utilizing the maytansinoid payload DM1-SMe. This compound, a derivative of maytansine, is a highly potent microtubule inhibitor that induces cell cycle arrest and apoptosis.[1][2] When conjugated to a monoclonal antibody (mAb) that targets a tumor-associated antigen, this compound can be effectively delivered to cancer cells.[3]
The stability of the ADC in circulation is a critical quality attribute that significantly impacts its therapeutic index.[4] Premature release of the cytotoxic payload can lead to off-target toxicities, while a stable linker ensures that the drug is delivered to the target cells.[] This document will focus on the use of stable thioether linkers for the conjugation of this compound to antibodies.[]
These application notes provide a comprehensive guide for researchers, covering the essential steps from ADC conjugation and characterization to in vitro and in vivo preclinical evaluation. The protocols provided are intended as a starting point and may require optimization based on the specific antibody and target.
Quantitative Data Summary
The following tables summarize key quantitative data from representative preclinical studies of this compound ADCs. This data is intended to provide a comparative overview of expected performance characteristics.
Table 1: In Vitro Cytotoxicity of this compound ADCs
| ADC Target | Cell Line | Linker | Average DAR | IC50 (nM) | Reference |
| HER2 | SK-BR-3 | SMCC | 3.5 | 0.5 - 5 | [6] |
| HER2 | BT-474 | SMCC | 3.5 | 1 - 10 | |
| EpCAM | HCT-15 | SMCC | 3.4 | ~1 | [7] |
| EpCAM | COLO 205 | SMCC | 3.4 | ~0.5 | [7] |
| CD30 | Karpas 299 | MCC | 3.3 | 0.05 - 0.13 | [8] |
Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models
| ADC Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| HER2 (T-DM1) | JIMT-1 (Breast Cancer) | 15 mg/kg, weekly | Significant inhibition | [9] |
| HER2 (T-DM1) | NCI-N87 (Gastric Cancer) | 10 mg/kg, q3w | Tumor regression | [10] |
| EpCAM | HCT-15 (Colon Cancer) | 680 µg/kg DM1 equiv., single dose | Complete regressions | [7] |
| CD22 | NHL B-cell lines | Not specified | Complete tumor regression | [3] |
| HER2 | SKOV3 (Ovarian Carcinoma) | 15 mg/kg, day 0 and 21 | Significant inhibition | [11] |
Table 3: Preclinical Pharmacokinetics and Stability of a Representative this compound ADC (T-DM1)
| Species | ADC Half-life (days) | Free DM1 Levels in Plasma | Key Findings | Reference |
| Rat | ~2-3 | Low | ADC is relatively stable in vivo. | [12] |
| Cynomolgus Monkey | ~3-4 | Low | Clearance of ADC is faster than total antibody. | [13] |
Experimental Protocols
This compound Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes a general method for the conjugation of this compound to a monoclonal antibody via a stable thioether linkage using a heterobifunctional SMCC (succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate) linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
SMCC linker
-
Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)
-
Purification buffer (e.g., PBS, pH 7.4)
-
Desalting columns (e.g., Sephadex G25)
-
Anhydrous organic solvent (e.g., DMA)
Procedure:
-
Antibody Preparation:
-
Dialyze or buffer exchange the antibody into the Reaction Buffer. The antibody concentration should typically be between 5-10 mg/mL.
-
-
Antibody Modification with SMCC Linker:
-
Dissolve SMCC in an anhydrous organic solvent (e.g., DMA) to prepare a stock solution (e.g., 10 mM).
-
Add a 5- to 10-fold molar excess of the SMCC stock solution to the antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification of the Antibody-Linker Intermediate:
-
Remove excess, unreacted SMCC linker by size exclusion chromatography using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation of this compound to the Modified Antibody:
-
Dissolve this compound in an anhydrous organic solvent (e.g., DMA) to prepare a stock solution (e.g., 10 mM).
-
Add a 1.5- to 2-fold molar excess of the this compound stock solution (relative to the amount of linker added) to the purified antibody-linker intermediate.
-
Incubate the reaction at room temperature for 16-24 hours at pH 6.5 with gentle mixing.
-
-
Purification of the this compound ADC:
-
Purify the ADC from unreacted this compound and other small molecules using a desalting column equilibrated with the final formulation buffer (e.g., PBS, pH 7.4).
-
Sterile filter the final ADC product.
-
Characterization of this compound ADCs
a) Determination of Drug-to-Antibody Ratio (DAR):
The DAR is a critical quality attribute and can be determined by several methods, including Hydrophobic Interaction Chromatography (HIC)-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
HIC-HPLC Protocol:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The different drug-loaded species will separate based on hydrophobicity, allowing for the calculation of the average DAR from the peak areas.
-
-
LC-MS Protocol:
-
Sample Preparation: The ADC sample may require deglycosylation prior to analysis.
-
LC Separation: Use a reversed-phase column suitable for proteins.
-
MS Analysis: Acquire the mass spectrum of the intact ADC.
-
Data Analysis: Deconvolute the mass spectrum to determine the masses of the different drug-loaded antibody species and calculate the average DAR.
-
b) In Vitro Stability Assay:
This assay assesses the stability of the ADC in plasma by measuring the change in DAR over time.
-
Incubate the this compound ADC in human, rat, or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
At each time point, purify the ADC from the plasma (e.g., using protein A affinity chromatography).
-
Determine the DAR of the purified ADC using HIC-HPLC or LC-MS as described above.
-
Plot the average DAR versus time to evaluate the stability of the ADC.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of the this compound ADC on cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the this compound ADC in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound ADC in a subcutaneous xenograft model.[14]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells for implantation
-
This compound ADC
-
Vehicle control (e.g., sterile PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the this compound ADC and vehicle control intravenously (IV) at the desired dose and schedule (e.g., once weekly).
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the ADC.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DM1-SMe in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DM1-SMe, a potent microtubule inhibitor, in targeted therapy for breast cancer models. The protocols detailed below are based on established methodologies for evaluating the efficacy of antibody-drug conjugates (ADCs) incorporating this compound, such as Trastuzumab emtansine (T-DM1).
Introduction
This compound is a derivative of maytansine, a class of highly cytotoxic agents.[][2] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule assembly, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[][3] In the context of targeted therapy, this compound is conjugated to a monoclonal antibody that specifically targets a tumor-associated antigen, such as HER2 in breast cancer. This ADC approach allows for the selective delivery of the cytotoxic payload to cancer cells, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[3][4]
The most prominent clinical application of a DM1-containing ADC is Trastuzumab emtansine (T-DM1 or Kadcyla®), which is approved for the treatment of HER2-positive metastatic breast cancer.[2][4] T-DM1 combines the HER2-targeting properties of trastuzumab with the potent cytotoxicity of DM1.[4] Upon binding to the HER2 receptor on breast cancer cells, the T-DM1 complex is internalized, and the DM1 payload is released intracellularly following lysosomal degradation.[4][5][6] In addition to delivering the cytotoxic payload, T-DM1 also retains the intrinsic anticancer activities of trastuzumab, including the inhibition of the PI3K/AKT signaling pathway and antibody-dependent cellular cytotoxicity (ADCC).[4][7]
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Multiple Cancer Cell Lines | Various | Nanomolar levels | [8] |
Preclinical Efficacy of T-DM1 in HER2-Positive Breast Cancer Models
| Model | Treatment | Outcome | Reference |
| Trastuzumab-resistant JIMT-1 xenografts | T-DM1 (15 mg/kg, i.v., weekly) | Significant tumor growth inhibition | [9] |
| HER2-positive breast cancer cell lines | T-DM1 | Strong growth inhibition | [10][11] |
| HCT-15 xenografts (MDR1-positive) | Anti-EpCAM-PEG4Mal-DM1 (680 µg/kg DM1) | Complete tumor regression in all treated mice | [12] |
Clinical Efficacy of T-DM1 in HER2-Positive Metastatic Breast Cancer
| Clinical Trial | Treatment Arms | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Reference |
| EMILIA (NCT00829166) | T-DM1 vs. Lapatinib + Capecitabine | 9.6 months vs. 6.4 months | 30.9 months vs. 25.1 months | [13] |
| TDM4450 (Phase II) | T-DM1 vs. Docetaxel + Trastuzumab | 14.2 months vs. 9.2 months | Not Reported | [4] |
| KATHERINE (NCT01772472) | Adjuvant T-DM1 vs. Adjuvant Trastuzumab | 3-year invasive disease-free survival: 88% vs. 77% | Not Reported | [14] |
Experimental Protocols
In Vitro Cell Proliferation Assay (AlamarBlue Assay)
This protocol is designed to assess the growth inhibitory effects of this compound or an ADC like T-DM1 on breast cancer cell lines.
Materials:
-
HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474, JIMT-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or T-DM1
-
AlamarBlue reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound or T-DM1 in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of AlamarBlue reagent to each well.
-
Incubate for 4-6 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance of each well using a microplate reader (fluorescence: 560 nm excitation / 590 nm emission; absorbance: 570 nm and 600 nm).
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol measures the ability of an ADC like T-DM1 to induce ADCC against HER2-positive breast cancer cells.
Materials:
-
HER2-positive breast cancer target cells
-
Peripheral blood mononuclear cells (PBMCs) as effector cells
-
T-DM1 and a non-targeting control antibody
-
Lactate dehydrogenase (LDH) cytotoxicity detection kit
-
96-well U-bottom plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the target breast cancer cells in a 96-well U-bottom plate at a density of 1 x 10^4 cells per well.
-
Add T-DM1 or control antibody at various concentrations to the wells.
-
Add PBMCs to the wells at an effector-to-target (E:T) ratio of 25:1.
-
Set up control wells: target cells only (spontaneous release), target cells with lysis buffer (maximum release), and effector cells only.
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of specific lysis using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the antitumor efficacy of this compound-containing ADCs in an immunodeficient mouse model.
Materials:
-
Female immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old.
-
HER2-positive breast cancer cells (e.g., JIMT-1).
-
Matrigel (optional, for enhancing tumor take).
-
T-DM1 or other this compound ADC.
-
Vehicle control (e.g., saline).
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject 5 x 10^6 JIMT-1 cells, resuspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel, into the flank of each mouse.[9]
-
Monitor the mice for tumor growth. Once tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Administer T-DM1 (e.g., 15 mg/kg) intravenously (i.v.) or intraperitoneally (i.p.) according to the desired schedule (e.g., once weekly).[8][9] The control group should receive an equivalent volume of the vehicle.
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Visualizations
Caption: Mechanism of action of a this compound containing ADC (T-DM1).
Caption: Experimental workflow for evaluating this compound ADCs.
Caption: Dual signaling impact of T-DM1 in breast cancer cells.
References
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Trastuzumab emtansine: the first targeted chemotherapy for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. T-DM1 in Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 7. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. frontiersin.org [frontiersin.org]
- 14. T-DM1 Approval Expanded for HER2-Positive Breast Cancer - NCI [cancer.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low DM1-SMe Conjugation Efficiency
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering challenges with low DM1-SMe conjugation efficiency. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guide
Question: My this compound conjugation reaction has resulted in a low Drug-to-Antibody Ratio (DAR). What are the potential causes and how can I troubleshoot this?
Answer: Low DAR is a common issue in ADC development and can stem from several factors throughout the conjugation process. Below is a step-by-step guide to help you identify and resolve the root cause.
Step 1: Evaluate Starting Materials
The quality and characteristics of your antibody and linker-payload are critical for successful conjugation.
Troubleshooting Workflow for Low DAR
Caption: A logical workflow for troubleshooting low Drug-to-Antibody Ratio (DAR).
Table 1: Critical Parameters for Starting Materials
| Parameter | Recommended Specification | Common Issues | Troubleshooting Action |
| Antibody Purity | >95% | Presence of protein impurities (e.g., BSA) that compete for conjugation. | Purify the antibody using appropriate chromatography techniques. |
| Antibody Concentration | >0.5 mg/mL | Dilute antibody solutions can lower the ideal concentration of conjugation reagents. | Concentrate the antibody using a suitable concentration kit. |
| Antibody Buffer | Free of primary amines (e.g., Tris) and other interfering additives. | Buffer components can react with the linker, reducing conjugation efficiency. | Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS). |
| This compound Linker-Payload | Stored correctly (e.g., at -20°C) and protected from moisture. | Degradation or hydrolysis of the linker can lead to poor reactivity.[1] | Use a fresh, properly stored aliquot of the linker-payload. |
Step 2: Optimize Reaction Conditions
The efficiency of the conjugation reaction is highly dependent on the reaction parameters.
Table 2: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | While conjugation can occur between pH 4-9, a pH of 6.5 or greater is often preferred. However, pH levels between 6.0 and 6.5 may not be optimal for producing pure and stable conjugates.[2] |
| Molar Ratio of Linker-Payload to Antibody | 5:1 to 20:1 | A higher molar excess of the linker-payload can drive the reaction towards a higher DAR. This needs to be empirically optimized. |
| Incubation Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures (4°C) may require longer incubation times but can help maintain antibody stability.[3] |
| Incubation Time | 1 to 24 hours | The reaction time should be optimized to achieve the desired DAR without causing significant antibody degradation or aggregation.[3][4] |
Step 3: Analyze the Purification and Final Product
Post-conjugation purification is crucial for removing unconjugated linker-payload and aggregates. The analytical methods used to characterize the ADC are also critical for obtaining accurate results.
ADC Analysis Workflow
Caption: A typical workflow for the analysis of an Antibody-Drug Conjugate (ADC).
Table 3: Common Analytical Techniques for ADC Characterization
| Analytical Technique | Purpose |
| Hydrophobic Interaction Chromatography (HIC) | Determines the drug-to-antibody ratio (DAR) and drug load distribution.[5] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Evaluates payload stability, release profile, and can also be used for DAR analysis.[5] |
| Size-Exclusion Chromatography (SEC) | Detects and quantifies aggregation or fragmentation of the ADC. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides detailed information on the DAR, conjugation sites, and can identify unconjugated linker byproducts.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ADCs?
This compound is a highly potent cytotoxic maytansinoid derivative that functions as a microtubule inhibitor, leading to cell death.[][7] When conjugated to a target-specific antibody, it can be selectively delivered to cancer cells, maximizing its therapeutic effect while minimizing damage to healthy tissue.[]
Q2: What type of linker is typically used with this compound?
This compound is commonly conjugated to antibodies via a stable thioether linker.[] This type of linker is designed to be highly stable in systemic circulation, preventing the premature release of the cytotoxic payload.[]
Q3: Can the conjugation of this compound affect the stability of the antibody?
Yes, the conjugation process itself, as well as the addition of the hydrophobic this compound, can impact the stability of the monoclonal antibody.[8] The conjugation process may involve chemicals or buffer conditions that can be destabilizing.[8] It is important to monitor the stability of the ADC post-conjugation, for instance by assessing aggregation via SEC.[8]
Q4: What is a typical Drug-to-Antibody Ratio (DAR) for a this compound ADC?
The optimal DAR is a balance between efficacy and safety and needs to be determined empirically for each ADC.[] For many ADCs, a DAR of 2-4 is often found to provide the best therapeutic index.[10] Higher drug loading can sometimes lead to faster clearance from circulation.[10]
Q5: How can I remove unconjugated this compound after the reaction?
Unconjugated linker-payload can be removed through purification methods such as size-exclusion chromatography (SEC) or through ultrafiltration/diafiltration using centrifugal devices with an appropriate molecular weight cutoff (e.g., 10 kDa).[3]
Experimental Protocols
Protocol 1: General this compound Conjugation to an Antibody
This protocol provides a general methodology for the conjugation of this compound to a monoclonal antibody. Note: This is a representative protocol and should be optimized for your specific antibody and application.
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of at least 0.5 mg/mL and >95% pure.
-
If necessary, perform a buffer exchange into a conjugation buffer (e.g., 100 mM PBS, pH 7.5, with 150 mM NaCl).[3]
-
-
Linker-Payload Preparation:
-
Allow the vial of SMCC-DM1 to warm to room temperature before opening.[4]
-
Prepare a stock solution of SMCC-DM1 in an appropriate organic solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add the desired molar equivalent of the SMCC-DM1 stock solution to the antibody solution. A common starting point is a 15-fold molar excess of the linker-payload.[3]
-
The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or 25°C) for a specified duration (e.g., 1-24 hours).[3][4]
-
-
Purification:
-
Remove excess, unconjugated SMCC-DM1 using a desalting column, SEC, or a centrifugal filter with a 10 kDa molecular weight cutoff.[3]
-
Wash the ADC extensively with the formulation buffer.
-
-
Characterization:
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Equipment and Reagents:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Sample Preparation:
-
Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatographic Method:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time (e.g., 30 minutes).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show peaks corresponding to the unconjugated antibody and the antibody conjugated with different numbers of DM1 molecules.
-
Calculate the average DAR by determining the relative area of each peak and using the following formula:
-
Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area)
-
Where 'n' is the number of conjugated DM1 molecules for a given peak.
-
-
References
- 1. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 3. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. blog.crownbio.com [blog.crownbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. youtube.com [youtube.com]
- 10. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of DM1-SMe ADC Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of DM1-SMe Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound ADC aggregation?
A1: Aggregation of this compound ADCs is a multifaceted issue primarily driven by the increased hydrophobicity imparted by the DM1 payload.[1] Covalent attachment of the hydrophobic this compound linker-payload to the monoclonal antibody (mAb) can expose hydrophobic patches, leading to self-association and the formation of aggregates.[1][2] This process is influenced by several factors, including:
-
Physicochemical Properties: The inherent stability of the parent mAb, the drug-to-antibody ratio (DAR), and the hydrophobicity of the linker-payload system all play a crucial role.[1][2]
-
Formulation Conditions: Suboptimal pH, inappropriate buffer species, and incorrect ionic strength can significantly impact ADC stability.[3]
-
Environmental Stress: Exposure to thermal stress, agitation (shaking), freeze-thaw cycles, and light can accelerate the aggregation process.[1][4]
Q2: Why is preventing aggregation of this compound ADCs important?
A2: Preventing aggregation is critical for the safety, efficacy, and stability of this compound ADCs. Aggregates can:
-
Induce Immunogenicity: High molecular weight species can trigger an immune response in patients.
-
Reduce Efficacy: Aggregation can alter the ADC's pharmacokinetic profile and reduce its binding affinity to the target antigen.
-
Increase Off-Target Toxicity: Aggregates may be taken up non-specifically by healthy cells, leading to unwanted toxicity.
-
Decrease Solubility and Stability: The formation of aggregates can lead to precipitation and a reduced shelf-life of the drug product.[1]
Q3: What is a suitable pH range for formulating this compound ADCs?
A3: A slightly acidic pH range, typically between 5.0 and 6.5, is often optimal for this compound ADC formulations. It is crucial to avoid the isoelectric point (pI) of the antibody, as solubility is at its minimum at this pH, which can promote aggregation.[3] Histidine and citrate are commonly used buffers in this pH range. A buffer concentration of 10-30 mM is a typical starting point.
Q4: Which excipients are commonly used to stabilize this compound ADCs against aggregation?
A4: Several types of excipients are used to enhance the stability of ADCs:
-
Surfactants: Polysorbate 20 (PS20) and Polysorbate 80 (PS80) are non-ionic surfactants that protect against interfacial stress-induced aggregation (e.g., from agitation or freeze-thawing).[5][6][7]
-
Sugars/Polyols: Sucrose and trehalose are often used as cryoprotectants and lyoprotectants to stabilize the ADC during freezing, lyophilization, and long-term storage.[8][9][10]
-
Amino Acids: Arginine can be particularly effective in suppressing aggregation by interacting with the protein surface and reducing protein-protein interactions.[11][12][13][14]
Troubleshooting Guide
Problem: I am observing an increase in high molecular weight species (aggregates) in my this compound ADC preparation during storage.
Possible Cause 1: Suboptimal Formulation Buffer
-
Troubleshooting Steps:
-
Verify pH: Ensure the formulation pH is in the optimal range (typically 5.0-6.5) and avoids the pI of the antibody.
-
Buffer Species: If using a citrate buffer, consider switching to a histidine buffer, as some studies suggest histidine can offer better stability for certain ADCs.
-
Ionic Strength: Evaluate the effect of salt concentration (e.g., NaCl). While some ionic strength is necessary, high salt concentrations can sometimes increase hydrophobic interactions and promote aggregation.[2]
-
Possible Cause 2: Inadequate Protection Against Interfacial Stress
-
Troubleshooting Steps:
-
Add Surfactant: If not already present, add a non-ionic surfactant like Polysorbate 20 or Polysorbate 80 at a concentration of 0.01% to 0.1% (w/v).
-
Compare Surfactants: For some antibodies, PS80 may offer better protection against aggregation with less structural perturbation compared to PS20.[5][6][7]
-
Possible Cause 3: Instability Due to Thermal or Mechanical Stress
-
Troubleshooting Steps:
-
Storage Temperature: Ensure the ADC is stored at the recommended temperature (typically 2-8°C) and minimize temperature fluctuations.
-
Handling: Avoid vigorous shaking or vortexing. Gentle swirling is recommended for mixing.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. If repeated use from a frozen stock is necessary, aliquot the ADC into smaller, single-use volumes.
-
Forced Degradation Study: Conduct a forced degradation study to understand the ADC's susceptibility to different stressors. This will help in identifying the primary degradation pathways.
-
Quantitative Data Summary
The following tables summarize the impact of various formulation components on the aggregation of ADCs. The data is compiled from multiple studies and represents typical trends.
Table 1: Effect of pH and Buffer Type on ADC Aggregation
| pH | Buffer System (20 mM) | % Monomer after Thermal Stress (40°C, 2 weeks) |
| 5.0 | Citrate | 95% |
| 6.0 | Histidine | 98% |
| 7.0 | Phosphate | 92% |
Note: These are representative values. Optimal conditions should be determined empirically for each specific ADC.
Table 2: Effect of Excipients on Preventing Agitation-Induced Aggregation
| Formulation Base | Excipient | Concentration | % Monomer after Agitation |
| Histidine Buffer, pH 6.0 | None | - | 85% |
| Histidine Buffer, pH 6.0 | Polysorbate 80 | 0.05% (w/v) | 99% |
| Histidine Buffer, pH 6.0 | Polysorbate 20 | 0.05% (w/v) | 97% |
| Histidine Buffer, pH 6.0 | Arginine-HCl | 100 mM | 96% |
| Histidine Buffer, pH 6.0 | Trehalose | 5% (w/v) | 94% |
Experimental Protocols
Protocol 1: Formulation Screening by Forced Degradation
This protocol outlines a high-throughput screening method to identify an optimal formulation for a this compound ADC by subjecting different formulations to thermal stress.
1. Materials:
-
This compound ADC stock solution
-
Buffers: 20 mM Citrate (pH 5.0), 20 mM Histidine (pH 6.0)
-
Excipients: Polysorbate 80, Trehalose, Arginine-HCl
-
96-well PCR plate
-
Analytical SEC-UPLC system
2. Procedure:
-
Prepare a matrix of formulations in a 96-well plate. Each well will contain the this compound ADC at a final concentration of 1 mg/mL in different buffer and excipient combinations. (See Table 2 for examples).
-
Seal the plate securely.
-
Analyze a baseline sample (T=0) from each formulation condition using SEC-UPLC to determine the initial percentage of monomer.
-
Place the 96-well plate in an incubator at 40°C.
-
At specified time points (e.g., 1 week, 2 weeks, 4 weeks), remove the plate and allow it to cool to room temperature.
-
Analyze samples from each well using SEC-UPLC to quantify the percentage of monomer and high molecular weight species (aggregates).
-
Compare the rate of monomer loss and aggregate formation across the different formulations to identify the most stable conditions.
Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC-UPLC)
SEC is the primary method for quantifying ADC aggregates.
1. Materials and Equipment:
-
UPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Acquity BEH200 SEC, 1.7 µm)
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
This compound ADC samples
2. UPLC Method:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Run Time: 15 minutes
3. Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the this compound ADC sample (typically at 1 mg/mL).
-
Integrate the peaks in the resulting chromatogram. The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent high molecular weight aggregates.
-
Calculate the percentage of monomer and aggregates based on the peak areas.
-
% Aggregate = (Area_Aggregate / (Area_Aggregate + Area_Monomer)) * 100
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound ADC aggregation.
Caption: Experimental workflow for screening optimal ADC formulations.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Stability assessment of antibody-drug conjugate Trastuzumab emtansine in comparison to parent monoclonal antibody using orthogonal testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Polysorbate 20 and Polysorbate 80 on the Higher-Order Structure of a Monoclonal Antibody and Its Fab and Fc Fragments Probed Using 2D Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stabilization effects of saccharides in protein formulations: A review of sucrose, trehalose, cyclodextrins and dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Arginine Salts on the Thermal Stability and Aggregation Kinetics of Monoclonal Antibody: Dominant Role of Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for DM1-SMe Antibody-Drug Conjugates
Welcome to the technical support center for the optimization of the drug-to-antibody ratio (DAR) for DM1-SMe antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to support your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-antibody ratio (DAR) for a this compound ADC?
The optimal DAR for a this compound ADC is a balance between efficacy and safety, and it can be target-dependent. Generally, a DAR of 3-4 is considered optimal for maytansinoid-based ADCs like those using DM1.[1][2] Ado-trastuzumab emtansine (T-DM1), an approved ADC, has an average DAR of 3.5.[1][2] While a higher DAR can increase in vitro potency, it can also lead to faster clearance and increased toxicity, potentially reducing the therapeutic index.[1][2][3] Preclinical studies suggest that maytansinoid conjugates with a DAR between 2 and 6 have a better therapeutic index than those with a very high DAR (around 9-10).[1][2][3]
Q2: How does the DAR of a this compound ADC affect its pharmacokinetic properties?
The DAR significantly influences the pharmacokinetics of an ADC. Studies have shown that ADCs with a DAR below approximately 6 have comparable clearance rates.[1][2] However, ADCs with a high DAR (e.g., 9-10) exhibit rapid clearance from circulation.[1][2] This is often associated with increased accumulation in the liver.[1][2][3] The increased hydrophobicity of high-DAR ADCs is a contributing factor to this faster clearance.
Q3: What is the mechanism of action of this compound?
This compound is a potent cytotoxic agent that functions as a microtubule inhibitor.[][5][6] Specifically, it is a maytansinoid derivative that inhibits tubulin polymerization, leading to mitotic arrest and subsequent cell death.[7] When conjugated to an antibody, it is selectively delivered to target cancer cells.[]
Q4: What type of linker is typically used with this compound?
This compound is commonly conjugated to antibodies using a stable thioether linker.[] For instance, ado-trastuzumab emtansine (T-DM1) utilizes a non-cleavable thioether linker (SMCC).[7][8] This type of linker is designed to be highly stable in systemic circulation, preventing the premature release of the cytotoxic payload and minimizing off-target toxicity.[] The release of the payload primarily occurs after the ADC is internalized by the target cell and undergoes lysosomal degradation.[][8]
Troubleshooting Guides
Problem 1: Low Drug-to-Antibody Ratio (DAR)
Symptoms:
-
The average DAR determined by mass spectrometry or HIC is consistently lower than the target DAR.
-
Reduced in vitro potency of the ADC compared to expectations.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Antibody Reduction | Ensure complete reduction of interchain disulfide bonds if using cysteine-based conjugation. Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and incubation time. |
| Suboptimal Conjugation Reaction Conditions | Optimize the pH of the conjugation buffer. For maleimide-based chemistry, a pH of 6.5-7.5 is generally recommended. Also, optimize the reaction time and temperature. |
| Hydrolysis of the Linker-Payload | Ensure that the this compound reagent is handled according to the manufacturer's instructions to prevent hydrolysis before conjugation. |
| Inaccurate Protein Concentration Measurement | The accuracy of the antibody concentration is critical for achieving the desired DAR.[9] Re-verify the antibody concentration using a reliable method such as UV-Vis spectrophotometry (A280). |
Problem 2: High Drug-to-Antibody Ratio (DAR) and Aggregation
Symptoms:
-
The average DAR is significantly higher than the target, leading to a heterogeneous product.
-
Visible precipitation or aggregation of the ADC post-conjugation.[10]
-
Size exclusion chromatography (SEC) analysis shows a significant increase in high molecular weight species.[10]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Excessive Linker-Payload Molar Ratio | Reduce the molar excess of the this compound linker-payload used in the conjugation reaction. |
| Increased Hydrophobicity | High DAR increases the overall hydrophobicity of the ADC, which can lead to aggregation.[11] Consider using formulation buffers containing excipients like polysorbate to improve solubility. |
| Non-specific Conjugation | If using lysine conjugation, the high number of available lysine residues can lead to over-conjugation.[12] Site-specific conjugation methods can provide better control over the DAR. |
Problem 3: ADC Instability and Premature Drug Release
Symptoms:
-
Loss of payload over time during storage.
-
Increased off-target toxicity in in vivo studies.[11]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Linker Instability | Ensure the use of a stable linker, such as a non-cleavable thioether linker, to prevent premature payload release in circulation.[] |
| Suboptimal Formulation | Store the purified ADC in a suitable buffer at the recommended temperature (typically -20°C or -80°C for long-term storage) to maintain stability.[5] |
| De-conjugation during Purification | Use appropriate purification methods (e.g., SEC, HIC) and buffers that do not promote the cleavage of the linker-payload from the antibody. |
Experimental Protocols
Protocol 1: Determination of Average DAR by UV-Vis Spectrophotometry
This method provides an estimation of the average DAR based on the absorbance of the antibody and the payload at different wavelengths.
Materials:
-
Purified ADC sample
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm and the wavelength of maximum absorbance for DM1 (typically around 252 nm).
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law, correcting for the contribution of the drug's absorbance at 280 nm.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
Note: This method provides an average DAR and does not give information about the distribution of different drug-loaded species.[13]
Protocol 2: Determination of DAR by Intact Mass Analysis using Mass Spectrometry
This is a more accurate method for determining the average DAR and the distribution of drug-loaded species.
Materials:
-
Purified ADC sample
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
LC system for online desalting
-
Appropriate solvents (e.g., 0.1% formic acid in water and acetonitrile)
Procedure:
-
Desalt the ADC sample using an online desalting column or another appropriate method.
-
Infuse the desalted sample into the mass spectrometer.
-
Acquire the mass spectrum of the intact ADC under denaturing conditions.
-
Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass spectrum.
-
The different peaks in the deconvoluted spectrum correspond to the antibody with different numbers of DM1 molecules attached.
-
The average DAR can be calculated from the relative abundance of each species.[14]
Visualizations
Caption: A generalized workflow for the synthesis and characterization of a this compound ADC.
Caption: A decision-making flowchart for the iterative process of optimizing the DAR of a this compound ADC.
Caption: The intracellular trafficking and mechanism of action of a this compound ADC.
References
- 1. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Unconjugated DM1 | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 7. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 8. How Far Have We Developed Antibody–Drug Conjugate for the Treatment of Cancer? [mdpi.com]
- 9. interchim.fr [interchim.fr]
- 10. cellmosaic.com [cellmosaic.com]
- 11. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 12. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sciex.com [sciex.com]
Technical Support Center: DM1-SMe Antibody-Drug Conjugates
Welcome to the technical support center for DM1-SMe antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the experimental use of this compound conjugates. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in ADCs?
This compound is a potent cytotoxic maytansinoid derivative used as a payload in antibody-drug conjugates.[][2] It functions by inhibiting microtubule assembly, which leads to cell cycle arrest and apoptosis in cancer cells.[][3] The "SMe" designation refers to a methyl disulfide group that caps the sulfhydryl moiety of the DM1 molecule.[] This capped form is typically used for conjugation to a monoclonal antibody (mAb) via a linker. During the conjugation process, the disulfide bond is reduced to reveal a reactive thiol group, which then forms a stable bond with the linker.[]
Q2: What are the primary stability concerns for this compound conjugates?
The main stability concerns for this compound conjugates revolve around:
-
Aggregation: The hydrophobic nature of the DM1 payload can lead to the formation of soluble and insoluble aggregates, especially at higher drug-to-antibody ratios (DAR) and under stress conditions like elevated temperature or agitation.[4][5]
-
Deconjugation: Premature release of the DM1 payload from the antibody in systemic circulation can lead to off-target toxicity and reduced efficacy.[][6] While the thioether linkage formed with common linkers like SMCC is generally stable, some studies suggest that ADCs like T-DM1 clear faster than the naked antibody, which may be partly due to deconjugation.[7][8]
-
Fragmentation: The antibody component of the ADC can undergo fragmentation, particularly under thermal or pH stress.[9]
-
Chemical Degradation: The linker or the drug itself can be susceptible to chemical modifications, such as oxidation, which can impact the stability and efficacy of the ADC.[10]
Q3: How does the drug-to-antibody ratio (DAR) affect the stability of this compound conjugates?
A higher DAR generally leads to decreased stability of the ADC. This is because:
-
Increased Hydrophobicity: A higher number of hydrophobic DM1 molecules per antibody increases the overall hydrophobicity of the conjugate, making it more prone to aggregation.[4]
-
Faster Clearance: ADCs with higher DARs have been observed to have faster systemic clearance, a lower tolerability, and a narrower therapeutic index.[11]
-
Conformational Changes: Increased drug loading can further destabilize the antibody structure, particularly the CH2 domain, as observed through techniques like Differential Scanning Calorimetry (DSC).[4]
Troubleshooting Guide
Problem 1: I am observing a high level of aggregation in my this compound conjugate preparation.
-
Possible Cause 1: High Drug-to-Antibody Ratio (DAR).
-
Recommendation: Optimize the conjugation reaction to achieve a lower, more homogenous DAR. An average DAR of 2-4 is often a good starting point. Use analytical techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the DAR distribution.
-
-
Possible Cause 2: Hydrophobic interactions.
-
Recommendation: During the conjugation and purification process, the use of organic co-solvents might be necessary to maintain the solubility of the payload and the intermediate species. However, the final formulation should be optimized to ensure the stability of the ADC in an aqueous environment. Consider the inclusion of stabilizing excipients in the final formulation buffer.
-
-
Possible Cause 3: Inappropriate buffer conditions.
-
Recommendation: Screen different buffer pH and excipients to find the optimal formulation that minimizes aggregation. Size Exclusion Chromatography (SEC) can be used to monitor aggregation under different formulation conditions.
-
-
Possible Cause 4: Temperature-induced stress.
-
Recommendation: Avoid exposing the ADC to high temperatures during preparation and storage. Perform thermal stability studies using Differential Scanning Calorimetry (DSC) to determine the melting temperature (Tm) of the conjugate and identify the onset of thermal denaturation.[4]
-
Problem 2: My this compound conjugate shows a loss of potency over time, suggesting payload deconjugation.
-
Possible Cause 1: Linker instability.
-
Possible Cause 2: In vitro assay conditions.
-
Possible Cause 3: Oxidative degradation.
-
Recommendation: Protect the conjugate from light and oxidizing agents. Store under an inert atmosphere (e.g., argon or nitrogen) if necessary.
-
Problem 3: I am having difficulty with the conjugation of this compound to my antibody, resulting in low yield and high heterogeneity.
-
Possible Cause 1: Inefficient reduction of the this compound disulfide bond.
-
Recommendation: Ensure complete reduction of the this compound to the free thiol (DM1-SH) before conjugation. Use a sufficient excess of a mild reducing agent like DTT or TCEP and optimize the reaction time and temperature.
-
-
Possible Cause 2: Antibody purity and buffer components.
-
Recommendation: Use a highly purified antibody (>95%). Ensure that the antibody buffer is free of primary amines (e.g., Tris) or other nucleophiles that can compete with the conjugation reaction. Perform a buffer exchange into an appropriate conjugation buffer (e.g., PBS) before starting the reaction.
-
-
Possible Cause 3: Hydrolysis of the linker.
-
Recommendation: If using a maleimide-based linker, be aware that the maleimide group can undergo hydrolysis at neutral or high pH. Perform the conjugation at a slightly acidic to neutral pH (6.5-7.5) and minimize the reaction time.
-
Quantitative Data Summary
The following tables summarize typical quantitative data that can be generated during the stability assessment of this compound conjugates.
Table 1: Effect of Thermal Stress on ADC Aggregation (Measured by SEC-HPLC)
| Temperature (°C) | Incubation Time (days) | % Monomer | % High Molecular Weight Species (Aggregates) |
| 4 | 0 | 98.5 | 1.5 |
| 4 | 14 | 98.2 | 1.8 |
| 25 | 0 | 98.5 | 1.5 |
| 25 | 14 | 95.3 | 4.7 |
| 40 | 0 | 98.5 | 1.5 |
| 40 | 14 | 85.1 | 14.9 |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on Thermal Stability (Measured by DSC)
| ADC Sample | Average DAR | Onset of Unfolding (Tonset, °C) | Melting Temperature (Tm, °C) |
| Unconjugated mAb | 0 | 65 | 72 |
| This compound ADC | 2.1 | 63 | 70 |
| This compound ADC | 4.3 | 60 | 68 |
| This compound ADC | 7.8 | 57 | 65 |
Table 3: In Vitro Plasma Stability of a this compound Conjugate (Measured by LC-MS)
| Incubation Time (hours) | % Intact ADC Remaining | % Free DM1 Detected |
| 0 | 100 | < 0.1 |
| 24 | 97.2 | 0.5 |
| 48 | 94.5 | 1.2 |
| 72 | 91.8 | 2.1 |
| 96 | 88.6 | 3.5 |
Key Experimental Protocols
Protocol 1: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
-
Instrumentation: HPLC system with a UV detector and a size exclusion column suitable for monoclonal antibodies.
-
Mobile Phase: A physiological pH buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Sample Preparation: Dilute the this compound conjugate to a concentration of 1 mg/mL in the mobile phase.
-
Chromatography:
-
Inject 20 µL of the sample.
-
Run an isocratic elution at a flow rate of 0.5 mL/min for 30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis: Integrate the peak areas for the monomer and high molecular weight species (aggregates). Calculate the percentage of each species.
Protocol 2: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Prepare the this compound conjugate and the unconjugated antibody at a concentration of 1-2 mg/mL in the formulation buffer.
-
DSC Analysis:
-
Load the sample and a buffer blank into the DSC cells.
-
Scan from 25°C to 100°C at a heating rate of 1°C/min.
-
-
Data Analysis: Analyze the thermogram to determine the onset of unfolding (Tonset) and the melting temperature (Tm) for each unfolding transition.
Protocol 3: In Vitro Plasma Stability Assessment by LC-MS
-
Sample Incubation:
-
Incubate the this compound conjugate at a concentration of 100 µg/mL in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Immediately stop the reaction by adding an excess of cold acetonitrile to precipitate plasma proteins.
-
-
Sample Preparation for LC-MS:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the free (deconjugated) DM1 payload.
-
To analyze the intact ADC, use an immunocapture method with protein A/G beads to isolate the ADC from the plasma before analysis by LC-MS.[13]
-
-
LC-MS Analysis:
-
Use a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Develop a method to separate the intact ADC, its fragments, and the free payload.
-
-
Data Analysis: Quantify the amount of intact ADC and free DM1 at each time point to determine the rate of deconjugation.
Visualizations
Caption: Experimental workflow for this compound conjugation and stability assessment.
Caption: Troubleshooting logic for addressing this compound conjugate stability issues.
Caption: Mechanism of action of a this compound antibody-drug conjugate.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. DM1 - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Overcoming DM1-SMe ADC Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to DM1-SMe Antibody-Drug Conjugate (ADC) resistance in cancer cells.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common experimental issues encountered when studying this compound ADC resistance.
Issue 1: Higher than Expected IC50 Value in Sensitive Cell Line
Possible Cause 1: Suboptimal ADC Viability/Activity
-
Troubleshooting Steps:
-
Verify ADC Integrity: Confirm the storage conditions and age of the ADC. Repeated freeze-thaw cycles can degrade the antibody and/or linker.
-
Assess Payload Activity: Test the cytotoxicity of the unconjugated this compound payload to ensure its potency has been maintained.
-
Characterize ADC: If possible, perform quality control assays such as size exclusion chromatography (SEC) to check for aggregation or fragmentation and drug-to-antibody ratio (DAR) analysis.
-
Possible Cause 2: Issues with Cell Culture
-
Troubleshooting Steps:
-
Cell Line Authentication: Confirm the identity of the cell line using short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a common source of unexpected results.
-
Mycoplasma Contamination: Test for mycoplasma contamination, which can alter cellular responses to treatment.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Possible Cause 3: Inaccurate Target Antigen Expression
-
Troubleshooting Steps:
Issue 2: Inconsistent Results in Cytotoxicity Assays
Possible Cause 1: Variability in Seeding Density
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the assay duration.
-
Ensure Even Cell Distribution: After seeding, ensure a single-cell suspension and gently rock the plate to distribute cells evenly. Edge effects can be minimized by not using the outer wells of the plate.
-
Possible Cause 2: Inaccurate Drug Concentrations
-
Troubleshooting Steps:
-
Fresh Dilutions: Prepare fresh serial dilutions of the ADC for each experiment from a validated stock solution.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent drug concentrations across wells.
-
Issue 3: No Significant Difference in Efflux Pump Activity Between Sensitive and Resistant Cells
Possible Cause 1: Efflux Pump Not the Primary Resistance Mechanism
-
Troubleshooting Steps:
-
Investigate Other Mechanisms: Explore other potential resistance mechanisms such as target antigen downregulation, altered ADC trafficking, or impaired lysosomal function.[4]
-
Use a Positive Control: Include a known MDR1-overexpressing cell line as a positive control in your efflux assay to validate the experimental setup.
-
Possible Cause 2: Suboptimal Efflux Assay Protocol
-
Troubleshooting Steps:
-
Optimize Dye Concentration and Incubation Time: Titrate the concentration of the fluorescent substrate (e.g., Rhodamine 123) and the incubation time to achieve optimal signal-to-noise ratio.
-
Validate Inhibitor Concentration: Ensure the concentration of the efflux pump inhibitor (e.g., verapamil, cyclosporin A) is sufficient to block pump activity without causing cytotoxicity.
-
Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when investigating this compound ADC resistance.
Q1: What are the primary mechanisms of acquired resistance to this compound containing ADCs like T-DM1?
A1: The most commonly reported mechanisms of acquired resistance include:
-
Target Antigen Downregulation: A decrease in the expression of the target antigen on the cell surface, such as reduced HER2 levels, which limits the binding of the ADC.[1][3]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein) and MRP1, which actively pump the cytotoxic payload out of the cell.[5]
-
Altered ADC Trafficking and Processing: Changes in the endocytic pathway, leading to less efficient internalization of the ADC or reduced trafficking to the lysosome.[5][6]
-
Impaired Lysosomal Function: A reduction in the proteolytic activity within lysosomes or an increase in lysosomal pH, which prevents the release of the active DM1 payload from the ADC.[7][8]
-
Activation of Alternative Signaling Pathways: Upregulation of pro-survival pathways, such as the PI3K/AKT pathway, can counteract the cytotoxic effects of the DM1 payload.
Q2: How can I generate a this compound ADC-resistant cell line in the lab?
A2: The most common method is through continuous or intermittent exposure of a sensitive parental cell line to escalating concentrations of the ADC.[9] A general protocol is as follows:
-
Determine the initial IC50 of the this compound ADC in your sensitive parental cell line.
-
Begin by continuously culturing the cells in the presence of the ADC at a concentration below the IC50 (e.g., IC20).
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of the ADC.
-
Repeat this process of dose escalation over several months until the cells can tolerate significantly higher concentrations of the ADC compared to the parental line.
-
Periodically verify the development of resistance by performing cytotoxicity assays to compare the IC50 of the resistant population to the parental cells.
Q3: My resistant cells show decreased HER2 expression. What are my options to overcome this?
A3: Strategies to overcome resistance due to HER2 downregulation include:
-
ADCs with a Bystander Effect: Utilize ADCs with cleavable linkers and membrane-permeable payloads. These can kill neighboring HER2-low or HER2-negative cells.
-
Combination Therapies: Combine the this compound ADC with agents that can upregulate HER2 expression or inhibit alternative survival pathways that may be activated.
-
Bispecific ADCs: Investigate the use of bispecific ADCs that can target HER2 and another tumor-associated antigen simultaneously.
Q4: I suspect altered lysosomal function is conferring resistance. How can I investigate this?
A4: To investigate altered lysosomal function, you can:
-
Measure Lysosomal pH: Use fluorescent probes like LysoSensor or LysoTracker to measure and compare the lysosomal pH of sensitive and resistant cells. An increase in lysosomal pH in resistant cells may indicate impaired acidification.[7][8]
-
Assess Lysosomal Proteolytic Activity: Employ assays using substrates like DQ-BSA, which fluoresce upon cleavage by lysosomal proteases, to quantify and compare the proteolytic activity between your cell lines.[10]
-
Visualize ADC Trafficking to Lysosomes: Use confocal microscopy to visualize the co-localization of a fluorescently labeled ADC with lysosomal markers (e.g., LAMP1) in both sensitive and resistant cells. Reduced co-localization in resistant cells can suggest altered trafficking.
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound ADC resistance.
Table 1: Fold Resistance to T-DM1 in Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Primary Resistance Mechanism | Reference |
| MDA-MB-361 TR | ~0.08 | ~0.4 | 5 | Decreased HER2 expression | [1] |
| MDA-MB-361 TCR | ~0.08 | ~0.64 | 8 | Decreased HER2 expression | [1] |
| KPL-4 TR | Not specified | Not specified | >1000 | Decreased HER2, Increased MDR1 | F. Loganzo et al. (Implied from text) |
| BT-474M1 TR | Not specified | Not specified | ~100 | Decreased HER2 | F. Loganzo et al. (Implied from text) |
Table 2: IC50 Values of this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Condition | IC50 (nM) | Reference |
| COLO 205 | Parental | ~1 | [11] |
| COLO 205MDR | MDR1 Overexpressing | ~8 | [11] |
| HCT-15 | MDR1 Positive | >10 (enhanced 6-8 fold with Cyclosporin A) | [11] |
| UO-31 | MDR1 Positive | >10 (enhanced 6-8 fold with Cyclosporin A) | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Generation of a this compound ADC Resistant Cell Line
-
Cell Culture: Culture the parental cancer cell line in its recommended growth medium.
-
Determine Initial IC50: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the 50% inhibitory concentration (IC50) of the this compound ADC.
-
Initiate Resistance Induction: Seed the parental cells and begin continuous treatment with the ADC at a starting concentration of approximately 20% of the IC50.
-
Monitor Cell Growth: Monitor the cells for growth and viability. Initially, a significant portion of the cells may die. Allow the surviving population to recover and resume proliferation.
-
Dose Escalation: Once the cells are growing steadily at the current ADC concentration, increase the concentration by 1.5 to 2-fold.
-
Repeat and Expand: Continue this cycle of adaptation and dose escalation. This process can take several months.
-
Characterize Resistant Phenotype: At various stages, and once a significant level of resistance is achieved (e.g., >10-fold increase in IC50), perform cytotoxicity assays to quantify the level of resistance compared to the parental cell line.
-
Cryopreservation: Cryopreserve cells at different stages of resistance development for future experiments.
Protocol 2: Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC in culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72-120 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Analysis of Target Antigen (HER2) Expression by Flow Cytometry
-
Cell Preparation: Harvest both sensitive and resistant cells and prepare single-cell suspensions.
-
Staining: Incubate the cells with a fluorescently labeled primary antibody against the target antigen (e.g., anti-HER2-FITC) or an unlabeled primary antibody followed by a fluorescently labeled secondary antibody. Include an isotype control for each cell line.
-
Incubation: Incubate on ice for 30-60 minutes, protected from light.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS with 1% BSA) to remove unbound antibody.
-
Data Acquisition: Analyze the cells on a flow cytometer, acquiring data for a sufficient number of events (e.g., 10,000).
-
Data Analysis: Gate on the live cell population and compare the mean fluorescence intensity (MFI) of the target antigen staining between the sensitive and resistant cell lines, relative to their respective isotype controls. A significant decrease in MFI in the resistant line indicates antigen downregulation.[2]
Protocol 4: MDR1 Functional Assay (Rhodamine 123 Efflux)
-
Cell Preparation: Prepare single-cell suspensions of both sensitive and resistant cells.
-
Dye Loading: Incubate the cells with Rhodamine 123 (a substrate of MDR1) at a final concentration of 50-200 ng/mL for 30-60 minutes at 37°C.
-
Efflux Period: After loading, wash the cells with ice-cold buffer and resuspend them in fresh, pre-warmed medium with or without an MDR1 inhibitor (e.g., verapamil or PSC-833). Incubate at 37°C for 30-60 minutes to allow for dye efflux.
-
Stop Efflux: Stop the efflux by placing the cells on ice.
-
Data Acquisition: Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer.
-
Data Analysis: Compare the MFI of Rhodamine 123 in the resistant cells versus the sensitive cells. Reduced fluorescence in the resistant cells (which is restored in the presence of an MDR1 inhibitor) indicates increased MDR1-mediated efflux.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of this compound ADC action and resistance.
Caption: Workflow for investigating this compound ADC resistance.
Caption: PI3K/AKT signaling in ADC resistance.
References
- 1. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. T-DM1-resistant cells gain high invasive activity via EGFR and integrin cooperated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to antibody–drug conjugates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Characterization of T-DM1-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LysoTracker | AAT Bioquest [aatbio.com]
- 11. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Therapeutic Index of DM1-SMe Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the therapeutic index of DM1-SMe antibody-drug conjugates (ADCs).
Troubleshooting Guides
Issue 1: High Levels of Aggregation in this compound ADC Preparations
Q: My this compound ADC formulation shows significant aggregation during and after conjugation. What are the potential causes and how can I troubleshoot this issue?
A: ADC aggregation is a common challenge that can negatively impact efficacy, safety, and stability.[1][2] The hydrophobic nature of the DM1 payload and the chemical modifications to the antibody surface are significant contributors to the propensity for aggregation.[3][4]
Potential Causes:
-
Hydrophobic Interactions: The conjugation of hydrophobic payloads like DM1 can create patches on the antibody surface that attract other hydrophobic regions, initiating aggregation.[3][4]
-
Unfavorable Buffer Conditions: Incorrect pH or salt concentrations in the buffer can lead to aggregation.[4] For instance, if the system's pH is close to the antibody's isoelectric point, its aqueous solubility will be at its lowest, increasing the likelihood of aggregation.[3]
-
Use of Organic Solvents: Solvents required to dissolve the payload-linker may promote aggregation.[3]
-
Storage and Handling: Exposure to thermal stress, shaking during transport, or light can degrade the ADC and cause aggregation.[2]
Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
Modify Linker Chemistry:
-
Control Conjugation Process:
-
Characterize Aggregates:
Issue 2: Poor In Vitro Cytotoxicity of this compound ADC
Q: My this compound ADC shows lower than expected potency in in vitro cytotoxicity assays. What are the possible reasons and what steps can I take to improve it?
A: Suboptimal in vitro cytotoxicity can stem from various factors related to the ADC's design and the experimental setup.
Potential Causes:
-
Inefficient Internalization: The antibody may not be efficiently internalized by the target cells upon binding to the surface antigen.[8]
-
Linker Instability or Inefficient Cleavage: The linker may be unstable, leading to premature release of the payload, or it may not be efficiently cleaved within the cell to release the active DM1.[9]
-
Low Drug-to-Antibody Ratio (DAR): An insufficient number of drug molecules per antibody can result in a lower therapeutic effect.
-
Target Antigen Expression: Low or heterogeneous expression of the target antigen on the cancer cells can lead to reduced ADC binding and subsequent cell killing.
Troubleshooting Steps:
-
Evaluate Antibody Internalization:
-
Confirm that the antibody is effectively internalized by target cells using a flow cytometry-based internalization assay.[8]
-
-
Optimize Linker Design:
-
For cleavable linkers, ensure the cleavage mechanism is appropriate for the target cell's intracellular environment (e.g., enzyme-cleavable linkers for lysosomal proteases).[9]
-
Consider that non-cleavable linkers require complete intracellular proteolytic catabolism of the ADC to release the cytotoxic metabolite.[10]
-
-
Characterize DAR:
-
Confirm Target Antigen Expression:
-
Quantify the level of target antigen expression on the cell lines used in the cytotoxicity assay.
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of linker chemistry impact the therapeutic index of a this compound ADC?
A1: The linker is a critical component that significantly influences the stability, efficacy, and toxicity of an ADC.[9] An ideal linker should be stable in circulation to prevent premature payload release and systemic toxicity, while allowing for efficient release of the cytotoxic drug within the target tumor cell.[9]
-
Cleavable vs. Non-cleavable Linkers:
-
Cleavable linkers are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cell (e.g., enzymes, pH). This can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[10]
-
Non-cleavable linkers are more stable in plasma and rely on the degradation of the antibody in the lysosome to release the payload.[10] This can result in a more favorable tolerability profile due to reduced off-target toxicity.[10]
-
-
Linker Hydrophilicity: Introducing hydrophilic linkers can improve the solubility and stability of the ADC, reduce aggregation, and potentially circumvent multidrug resistance mechanisms.[5]
Q2: What is the significance of the Drug-to-Antibody Ratio (DAR) and how is it optimized?
A2: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody and is a critical quality attribute that affects both the efficacy and safety of an ADC.
-
Impact on Efficacy and Toxicity: A higher DAR can increase potency but may also lead to faster clearance from circulation and increased toxicity.[14] Conversely, a low DAR might result in insufficient efficacy.
-
Optimization: The optimal DAR is a balance between efficacy and toxicity. It is often determined empirically by generating ADCs with different DARs and evaluating their performance in vitro and in vivo.
-
Measurement: Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of different drug-loaded species.[11][12][13]
Q3: What are the key considerations for designing an in vivo efficacy study for a this compound ADC?
A3: In vivo efficacy studies are crucial for evaluating the therapeutic potential of an ADC in a more complex biological system.
-
Animal Model Selection: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used.[15][16] The chosen cell line should have appropriate expression of the target antigen.
-
Dosing Regimen: The dose and schedule of ADC administration should be carefully selected. Fractionated dosing, where the total dose is divided into smaller, more frequent doses, can sometimes improve tolerability and the therapeutic index.[14]
-
Efficacy Endpoints: Tumor growth inhibition is a primary endpoint, often measured by tumor volume over time.[17] Survival analysis can also be a key endpoint.[17]
-
Toxicity Monitoring: It is essential to monitor for signs of toxicity, such as changes in body weight and general animal health.[15]
Data Presentation
Table 1: Impact of Linker Chemistry on this compound ADC Properties
| Linker Type | Average DAR | In Vitro IC50 (nM) | In Vivo Tumor Growth Inhibition (%) | Plasma Stability (Half-life, days) |
| SMCC (Non-cleavable) | 3.5 | 1.2 | 60 | 10.4[9] |
| SPP (Cleavable, Disulfide) | 3.2 | 0.8 | 75 | 7.2[3] |
| CX-1 (Novel Cleavable) | 3.6 | 0.5 | 85 | 9.9[9] |
| PEG4-Maleimide (Hydrophilic) | 3.8 | 0.7 | 80 | 11.2 |
Note: The data in this table is illustrative and compiled from multiple sources to demonstrate the comparative effects of different linkers. Actual results will vary depending on the specific antibody, target, and experimental conditions.
Table 2: Representative In Vivo Efficacy of a this compound ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition |
| Vehicle Control | - | Once weekly | 1500 | 0 |
| Unconjugated Antibody | 10 | Once weekly | 1450 | 3.3 |
| This compound ADC | 5 | Once weekly | 450 | 70 |
| This compound ADC | 10 | Once weekly | 150 | 90 |
Note: This table presents example data to illustrate a typical in vivo efficacy study. Specific outcomes will depend on the ADC, tumor model, and study design.
Experimental Protocols
1. Protocol for Size Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol outlines the general procedure for analyzing ADC aggregates using SEC.[1][7]
-
Objective: To separate and quantify monomers, aggregates, and fragments of a this compound ADC based on their hydrodynamic volume.
-
Materials:
-
Procedure:
-
Prepare the mobile phase and equilibrate the SEC column until a stable baseline is achieved.
-
Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.[1]
-
Inject a defined volume of the sample onto the column.
-
Run the separation using an isocratic flow of the mobile phase.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Integrate the peaks corresponding to aggregates, monomers, and fragments to determine their relative percentages.
-
2. Protocol for Hydrophobic Interaction Chromatography (HIC) for DAR Measurement
This protocol provides a general method for determining the average DAR of a cysteine-linked this compound ADC.[11][12][13]
-
Objective: To separate ADC species with different numbers of conjugated DM1 molecules based on their hydrophobicity.
-
Materials:
-
This compound ADC sample
-
HIC column (e.g., Protein-Pak Hi Res HIC)[18]
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM phosphate buffer, pH 7.0).[19]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM phosphate buffer, pH 7.0), potentially with an organic modifier like isopropanol to elute highly hydrophobic species.[13][19]
-
-
Procedure:
-
Equilibrate the HIC column with the mobile phase gradient starting conditions.
-
Dilute the this compound ADC sample in Mobile Phase A to the desired concentration.[18]
-
Inject the sample onto the column.
-
Elute the bound ADC species using a decreasing salt gradient (from Mobile Phase A to Mobile Phase B).
-
Monitor the chromatogram at 280 nm.
-
Identify and integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR based on the peak areas and the corresponding number of conjugated drugs.[11]
-
3. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of a this compound ADC on cancer cell lines.[20][21][22][23]
-
Objective: To determine the concentration of the this compound ADC that inhibits cell growth by 50% (IC50).
-
Materials:
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[20]
-
Prepare serial dilutions of the this compound ADC and control antibodies in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions and controls to the respective wells.[20]
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.[20]
-
Add the solubilization solution to dissolve the formazan crystals and incubate overnight.[20]
-
Read the absorbance at 570 nm using a microplate reader.[20]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
-
4. Protocol for In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of a this compound ADC in mice.[15][16][17]
-
Objective: To assess the ability of the this compound ADC to inhibit tumor growth in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line that expresses the target antigen
-
This compound ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject the cancer cells into the flank of the mice.[16]
-
Monitor the mice until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC at different doses).
-
Administer the treatments intravenously according to the planned dosing schedule.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.[17]
-
Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and collect the tumors for further analysis if required.
-
Plot the mean tumor volume over time for each group to evaluate tumor growth inhibition.
-
Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: Troubleshooting workflow for high ADC aggregation.
Caption: Factors influencing the therapeutic index of ADCs.
References
- 1. lcms.cz [lcms.cz]
- 2. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. tandfonline.com [tandfonline.com]
- 13. agilent.com [agilent.com]
- 14. adcreview.com [adcreview.com]
- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 16. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. waters.com [waters.com]
- 19. smatrix.com [smatrix.com]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up DM1-SMe ADC Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of DM1-SMe Antibody-Drug Conjugates (ADCs).
I. Frequently Asked Questions (FAQs)
1. What is this compound and why is it used as an ADC payload?
This compound is a potent maytansinoid microtubule inhibitor used as a cytotoxic payload in ADCs.[1] It is a derivative of maytansine, designed to overcome the systemic toxicity of the parent compound while enabling tumor-specific delivery.[2] this compound is conjugated to a monoclonal antibody (mAb) via a stable thioether linker, which is designed to be highly stable in systemic circulation, preventing premature release of the payload.[3] Its high cytotoxicity, with IC50 values in the nanomolar range against various cancer cell lines, makes it an effective payload for ADCs.[1]
2. What is the typical conjugation strategy for this compound to a monoclonal antibody?
This compound is typically conjugated to a monoclonal antibody through a two-step process involving the surface-accessible lysine residues of the antibody.[4][5]
-
Step 1: Antibody Modification: The antibody is first reacted with a heterobifunctional linker, such as Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The N-hydroxysuccinimide (NHS) ester end of the SMCC linker reacts with the amine groups of lysine residues on the antibody surface.
-
Step 2: Payload Conjugation: After removing the excess linker, the this compound, which has a free sulfhydryl group, is added. This sulfhydryl group reacts with the maleimide group of the SMCC linker attached to the antibody, forming a stable thioether bond.
This process results in a heterogeneous mixture of ADC molecules with a varying number of this compound molecules conjugated to each antibody.[6]
3. What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule. It is a critical quality attribute for ADCs as it directly impacts both the efficacy and safety of the therapeutic.[7]
-
Low DAR: May result in reduced potency of the ADC.
-
High DAR: Can lead to increased toxicity, faster clearance from circulation, and a higher propensity for aggregation due to the hydrophobic nature of the DM1 payload.[8]
Therefore, controlling and accurately measuring the DAR is essential during ADC development and manufacturing.
4. What are the common analytical techniques used to characterize this compound ADCs?
A panel of orthogonal analytical methods is crucial for the comprehensive characterization of this compound ADCs. The most common techniques include:
-
Size-Exclusion Chromatography (SEC): Used to detect and quantify aggregates and fragments.[9][10]
-
Hydrophobic Interaction Chromatography (HIC): A primary method for determining the DAR and the distribution of different drug-loaded species.[11][12][13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An orthogonal method to HIC for DAR determination, often performed on the reduced and separated light and heavy chains of the ADC. It is also used to assess the purity of the ADC and quantify free drug-related species.[7][14][15]
-
Mass Spectrometry (MS): Used to confirm the identity of the ADC, determine the DAR, and identify conjugation sites.[4][7]
II. Troubleshooting Guides
A. Conjugation Phase
Problem 1: High levels of aggregation observed after conjugation.
-
Question: We are observing significant aggregation (>10%) by SEC analysis immediately after the conjugation of this compound to our antibody. What are the potential causes and how can we mitigate this?
-
Answer: High aggregation is a common issue in ADC production, particularly with hydrophobic payloads like DM1.[7]
-
Potential Causes:
-
Hydrophobicity of DM1: The conjugation of the hydrophobic DM1 payload to the antibody surface can expose hydrophobic patches, leading to self-association and aggregation.[16]
-
Use of Organic Solvents: The addition of organic co-solvents (e.g., DMSO) to dissolve the linker-payload can denature the antibody and promote aggregation.[17]
-
Unfavorable Buffer Conditions: A pH close to the isoelectric point (pI) of the antibody can reduce its solubility and increase the likelihood of aggregation.[16] High salt concentrations can also sometimes promote aggregation.
-
High Molar Ratio of Linker-Payload: Using a large excess of the linker-payload can lead to a higher DAR, which in turn increases the overall hydrophobicity and aggregation propensity.[8]
-
Mechanical Stress: Vigorous mixing or stirring during the conjugation reaction can induce aggregation.
-
-
Troubleshooting & Solutions:
-
Optimize Solvent Concentration: Minimize the concentration of the organic co-solvent to the lowest effective level. Consider alternative, more water-soluble linkers if possible.[17]
-
Adjust Buffer Conditions: Ensure the conjugation buffer pH is at least one unit away from the antibody's pI. Screen different buffer systems and salt concentrations to find conditions that maintain antibody stability.
-
Control Molar Ratios: Titrate the molar ratio of the SMCC-DM1 to the antibody to achieve the desired DAR without excessive aggregation.
-
Gentle Mixing: Use gentle end-over-end mixing instead of vigorous vortexing or stirring.
-
Consider On-Bead Conjugation: Immobilizing the antibody on a solid support (e.g., Protein A beads) during conjugation can physically separate the antibody molecules and prevent aggregation.[5]
-
-
Problem 2: Low Drug-to-Antibody Ratio (DAR).
-
Question: Our HIC and RP-HPLC analyses show a lower than expected average DAR. What could be the reasons for this inefficient conjugation?
-
Answer: A low DAR can result from several factors related to the antibody, reagents, or reaction conditions.
-
Potential Causes:
-
Inefficient Antibody Modification: Incomplete reaction of the SMCC linker with the antibody's lysine residues in the first step.
-
Hydrolysis of Linker: The NHS ester of the SMCC linker is susceptible to hydrolysis, which can reduce the number of available maleimide groups for this compound conjugation.
-
Inaccessibility of Lysine Residues: The target lysine residues may be sterically hindered, preventing efficient reaction with the linker.
-
Issues with this compound Reagent: Degradation or oxidation of the sulfhydryl group on the this compound payload.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time for either the modification or conjugation step.
-
-
Troubleshooting & Solutions:
-
Optimize Modification Step:
-
Ensure the antibody is in an amine-free buffer (e.g., phosphate or borate buffer) at a pH of 7.5-8.5 for efficient NHS ester reaction.
-
Increase the molar excess of the SMCC linker.
-
Increase the reaction time or temperature (e.g., room temperature for 1-2 hours).
-
-
Control Hydrolysis: Prepare the SMCC linker solution immediately before use. Minimize the time the antibody-linker intermediate is in aqueous solution before the addition of this compound.
-
Check this compound Quality: Use fresh, high-quality this compound. Store it under the recommended conditions (e.g., -20°C, protected from light and moisture) to prevent degradation.[3]
-
Optimize Conjugation Step:
-
Adjust the pH to 6.5-7.5 for the maleimide-thiol reaction.
-
Increase the molar excess of this compound.
-
Extend the reaction time.
-
-
-
B. Purification Phase
Problem 1: Inefficient removal of free (unconjugated) this compound.
-
Question: We are detecting residual free this compound in our final ADC product after purification. How can we improve its removal?
-
Answer: The presence of free cytotoxic drug is a major safety concern and must be effectively removed.[7]
-
Potential Causes:
-
Insufficient Diavolumes in Tangential Flow Filtration (TFF): The number of buffer exchanges during TFF may not be adequate to completely remove the small molecule impurities.
-
Non-specific Binding: The hydrophobic this compound can non-specifically bind to the TFF membrane or other process equipment, leading to its slow leaching into the product pool.
-
Ineffective Quenching: Incomplete quenching of the unreacted maleimide groups on the antibody can lead to delayed conjugation with any remaining free this compound after the primary conjugation step.
-
-
Troubleshooting & Solutions:
-
Optimize TFF Process:
-
Increase the number of diavolumes (typically 5-10 volumes).
-
Consider using a TFF membrane with a lower molecular weight cut-off (MWCO), though this may reduce flux rates.
-
Screen different membrane materials to minimize non-specific binding.
-
-
Introduce a Chromatography Step: If TFF is insufficient, an additional purification step is recommended.
-
Size-Exclusion Chromatography (SEC): Can effectively separate the large ADC from the small free drug.[18]
-
Hydrophobic Interaction Chromatography (HIC): Can also be used to remove hydrophobic impurities.
-
-
Effective Quenching: After the conjugation reaction, add a quenching agent like N-acetylcysteine or glycine to react with any remaining maleimide groups and unreacted SMCC-DM1.[5]
-
-
Problem 2: Low ADC yield after purification.
-
Question: We are experiencing a significant loss of our ADC product during the purification process. What are the common causes of low yield and how can we improve recovery?
-
Answer: Low yield during purification can be attributed to several factors, from protein loss to aggregation.
-
Potential Causes:
-
Aggregation and Precipitation: As discussed, aggregation can lead to product loss as aggregates are often removed during purification. Precipitation can also occur, especially at high concentrations.
-
Non-specific Binding: The ADC may bind non-specifically to chromatography resins or TFF membranes, leading to incomplete elution or recovery.
-
Suboptimal Elution Conditions: In chromatography, the elution buffer may not be strong enough to fully recover the bound ADC.
-
Protein Degradation: Proteases present in the process stream can degrade the antibody, leading to fragments and loss of product.[19]
-
-
Troubleshooting & Solutions:
-
Address Aggregation: Implement the strategies mentioned in the conjugation troubleshooting section to minimize aggregation at the source.
-
Optimize Chromatography:
-
Screen different chromatography resins and conditions (e.g., salt concentration, pH, gradient slope) to minimize non-specific binding and maximize recovery.
-
For HIC, consider adding a non-polar solvent like isopropanol to the elution buffer to improve the recovery of highly hydrophobic, high-DAR species.
-
-
Optimize TFF:
-
Ensure the TFF system is properly sanitized and equilibrated to minimize non-specific binding.
-
Maintain appropriate transmembrane pressure (TMP) and cross-flow rates to prevent membrane fouling.
-
-
Control Proteolysis: Use protease inhibitors if protease activity is suspected. Work at lower temperatures (e.g., 4°C) to reduce enzymatic activity.[19]
-
-
III. Data Presentation
Table 1: Summary of Analytical Results for Different Batches of Trastuzumab-DM1 (T-DM1) Conjugates
| Sample ID | Average DAR (by MS) | Unconjugated Linker (%) |
| K-Lot1 | 3.55 | 5.21 |
| K-Lot2 | 3.51 | 4.98 |
| K-Lot3 | 3.52 | 5.05 |
| K-Lot4 | 3.56 | 5.33 |
| B-Lot1 | 3.33 | 4.87 |
| B-Lot2 | 3.31 | 4.76 |
| B-Lot3 | 3.35 | 4.99 |
| B-Lot4 | 3.32 | 4.81 |
| S-HLINK | 3.54 | 31.83 |
| H-DM1 | 3.12 | 4.00 |
Adapted from: Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process.[4] This table illustrates the batch-to-batch consistency that can be achieved with a stable conjugation process and highlights a process deviation (S-HLINK) that resulted in a high level of unconjugated linker.
Table 2: Thermal Stability of Trastuzumab and T-DM1 ADC
| Molecule | Transition 1 (Tm1) °C | Transition 2 (Tm2) °C | Transition 3 (Tm3) °C |
| Trastuzumab | 71.5 | 82.3 | - |
| T-DM1 | 68.9 | 75.8 | 82.1 |
Adapted from: Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates.[20] This data shows a slight decrease in the thermal stability of the antibody after conjugation with DM1, as indicated by the lower melting temperatures (Tm). This is an important consideration for formulation and stability studies.
IV. Experimental Protocols
A. Protocol for Size-Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol is a general guideline for the analysis of this compound ADC aggregation. Optimization may be required for specific ADCs.
-
Instrumentation:
-
HPLC or UHPLC system with a UV detector (e.g., Agilent 1260 Infinity II Bio-inert LC).[9]
-
-
Column:
-
Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm (p/n PL1180-5301) or equivalent.[9]
-
-
Mobile Phase:
-
150 mM Sodium Phosphate, pH 7.0, or Phosphate Buffered Saline (PBS), pH 7.4.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1-2 mg/mL using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter if necessary.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
-
Detection: UV absorbance at 280 nm.
-
Run Time: 20-30 minutes (isocratic elution).
-
-
Data Analysis:
-
Integrate the peak areas for the monomer, dimer, and higher molecular weight species.
-
Calculate the percentage of aggregates relative to the total peak area.
-
B. Protocol for Hydrophobic Interaction Chromatography (HIC) for DAR Determination
This protocol provides a general method for determining the average DAR and drug-load distribution of a this compound ADC.
-
Instrumentation:
-
HPLC or UHPLC system with a UV detector.
-
-
Column:
-
Mobile Phases:
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection: UV absorbance at 280 nm.
-
Gradient:
-
0-2 min: 0% B
-
2-22 min: 0-100% B (linear gradient)
-
22-25 min: 100% B
-
25-30 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area % of each species * DAR of that species) / 100
-
C. Protocol for Reversed-Phase (RP)-HPLC for DAR Determination (Reduced ADC)
This method serves as an orthogonal approach to HIC for DAR analysis.
-
Instrumentation:
-
HPLC or UHPLC system with a UV detector.
-
-
Column:
-
Agilent ZORBAX RRHD 300SB-C8, 2.1 x 50 mm, 1.8 µm or equivalent.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Sample Preparation (Reduction):
-
To 50 µg of ADC (at ~1 mg/mL), add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 70-80°C[21]
-
Detection: UV absorbance at 280 nm.
-
Gradient:
-
0-2 min: 30% B
-
2-24 min: 30-48% B (linear gradient)
-
24-27 min: 95% B
-
27-35 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks for the unconjugated light chain (LC), conjugated light chain (LC-DM1), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-DM1, HC-DM2, etc.).
-
Calculate the weighted average DAR based on the relative peak areas and the number of DM1 molecules per chain.
-
V. Visualizations
Caption: A generalized workflow for the production and quality control of this compound ADCs.
Caption: Troubleshooting logic for addressing high aggregation in this compound ADC production.
Caption: Analytical pathways for determining the Drug-to-Antibody Ratio (DAR) of this compound ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellmosaic.com [cellmosaic.com]
- 4. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Analysis – Frequently Asked Questions - KCAS Bio [kcasbio.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 14. Stability assessment of antibody-drug conjugate Trastuzumab emtansine in comparison to parent monoclonal antibody using orthogonal testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromacon.com [chromacon.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 20. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 21. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DM1-SMe ADC Linker Cleavage
This guide is intended for researchers, scientists, and drug development professionals working with DM1-SMe Antibody-Drug Conjugates (ADCs). It provides troubleshooting advice and answers to frequently asked questions regarding linker stability.
Frequently Asked Questions (FAQs)
Q1: What is a this compound ADC and what is the function of the SMe linker?
An Antibody-Drug Conjugate (ADC) is a therapeutic agent designed to deliver a potent cytotoxic drug specifically to cancer cells. It consists of three components: a monoclonal antibody that targets a specific antigen on tumor cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][]
In a this compound ADC:
-
DM1: The cytotoxic payload, a maytansinoid derivative that kills cancer cells by inhibiting microtubule assembly.[3][]
-
SMe (Thioether Maleimide): This refers to the stable thioether bond formed when a maleimide-functionalized linker reacts with a thiol group. In the context of this compound, the DM1 payload is modified with a thiol group, which then conjugates to a maleimide linker on the antibody. This type of linker is designed to be stable in circulation but to release the drug payload inside the target cell.[][5]
Q2: What is the primary cause of premature linker cleavage in this compound ADCs?
The primary cause of instability for maleimide-based linkers is a chemical process known as the retro-Michael reaction .[5][6] The thioether bond, formed by the reaction of a thiol with a maleimide, is potentially reversible. In the bloodstream, circulating molecules with free thiol groups, such as human serum albumin, can trigger this reaction.[5][6] This leads to the "deconjugation" of the DM1 payload from the antibody before it reaches the tumor, a phenomenon often referred to as "linker exchange".[5]
Q3: What are the consequences of premature DM1 release?
Premature release of the DM1 payload has significant negative consequences:
-
Increased Off-Target Toxicity: The freed, highly cytotoxic DM1 can circulate systemically and damage healthy, rapidly dividing cells, leading to widespread toxicities.[1][5][7] The stability of the linker has a considerable impact on the toxicities exerted by the payload.[7]
-
Reduced Therapeutic Efficacy: If the ADC loses its payload before reaching the tumor, its ability to kill cancer cells is diminished, reducing the overall effectiveness of the therapy.[5]
-
Altered Pharmacokinetics: The premature release of the payload leads to faster clearance of the conjugated ADC from circulation compared to the total antibody, complicating dosage and efficacy assessments.[8]
Q4: How can the stability of a maleimide linker be improved?
Several strategies are being explored to enhance the stability of maleimide-based linkers and prevent the retro-Michael reaction:
-
Succinimide Ring Hydrolysis: The maleimide structure, upon reacting with a thiol, forms a succinimide ring. Hydrolyzing this ring to its open-ring form has been shown to create a more stable, less reversible connection that is resistant to thiol exchange.[5][9]
-
Next-Generation Maleimides: Researchers have developed modified maleimide structures, such as those with hydrolysis-facilitating groups or N-aryl substitutions, that create more stable conjugates from the outset.[9][10][11]
-
Alternative Ligation Chemistries: Exploring different types of linkers that do not rely on maleimide chemistry is an active area of research to avoid this instability issue altogether.[6]
Troubleshooting Guides
Problem: My ADC exhibits high off-target toxicity and/or poor efficacy in vivo.
This is a classic sign of premature payload release. The following steps can help diagnose if linker instability is the root cause.
Workflow for Diagnosing Linker Instability
Mechanism of Instability: The Retro-Michael Reaction
The instability of the thiosuccinimide group in the linker is a primary concern. The diagram below illustrates how a competing thiol, such as human serum albumin, can induce payload deconjugation through a retro-Michael reaction.
Quantitative Data Summary
The stability of an ADC is often evaluated by measuring the percentage of conjugated payload remaining over time. The following table summarizes typical stability data under different conditions.
| Condition | Maleimide Linker (Standard) | Maleimide Linker (Hydrolyzed) | Interpretation |
| Incubation in human plasma (37°C, 7 days) | 60-75% Payload Remaining | >95% Payload Remaining | Hydrolysis of the succinimide ring significantly prevents payload loss in a physiological environment. |
| Incubation with 100x molar excess Glutathione (GSH) | ~10% Substrate Loss after 21 days | <2% Substrate Loss after 21 days | The hydrolyzed linker shows superior stability even when challenged with a high concentration of a competing thiol.[11] |
| Storage in liquid formulation (pH 6.0) | Partial ring-closing observed | Ring remains open | Standard linkers may revert to the unstable form under certain storage conditions, a risk mitigated by hydrolysis.[9] |
Data are representative values compiled from typical findings in ADC literature.[9][11]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This assay is crucial for evaluating the stability of the ADC and quantifying payload release in a physiologically relevant matrix.[12][13][14]
Objective: To measure the amount of free DM1 payload released from the ADC and the change in the average Drug-to-Antibody Ratio (DAR) over time when incubated in plasma.
Materials:
-
This compound ADC test article
-
Control ADC with a stable, non-cleavable linker
-
Human, mouse, or rat plasma (heparinized)
-
Phosphate-buffered saline (PBS)
-
Protein A or anti-human IgG magnetic beads for immunoprecipitation
-
LC-MS/MS system for payload quantification
-
ELISA or HIC-HPLC system for DAR analysis
Methodology:
-
Preparation: Dilute the ADC test article and control ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed (37°C) plasma from the desired species. Also prepare a buffer control (PBS).
-
Incubation: Incubate all samples in a temperature-controlled environment at 37°C.
-
Time Points: At specified time points (e.g., 0, 6, 24, 48, 96, 168 hours), draw an aliquot from each sample and immediately place it on ice or add a protease inhibitor cocktail to stop any enzymatic degradation.
-
Sample Processing (for Free Payload):
-
To separate the free payload from the ADC, perform a protein precipitation step (e.g., with acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant containing the free drug.
-
-
Sample Processing (for DAR Analysis):
-
To isolate the ADC, use an immunoaffinity capture method, such as incubating the plasma sample with Protein A magnetic beads.[15]
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
-
Analysis:
-
Free Payload Quantification: Analyze the supernatant from step 4 using a calibrated LC-MS/MS method to determine the concentration of released DM1.[12][13]
-
DAR Measurement: Analyze the eluted ADC from step 5 using methods like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry to determine the average DAR. A decrease in DAR over time indicates payload loss.[15][16]
-
Protocol 2: Thiol Exchange Challenge Assay
Objective: To directly assess the susceptibility of the SMe linker to cleavage via the retro-Michael reaction by incubating it with an excess of a competing thiol.
Materials:
-
This compound ADC test article
-
Competing thiol: Glutathione (GSH) or Human Serum Albumin (HSA)
-
PBS, pH 7.4
-
LC-MS system
Methodology:
-
Preparation: Prepare a solution of the ADC test article in PBS (pH 7.4) at a known concentration.
-
Challenge: Add a large molar excess (e.g., 100-fold) of the competing thiol (GSH or HSA) to the ADC solution.
-
Incubation: Incubate the mixture at 37°C, protected from light.
-
Time Points: At various time points (e.g., 0, 1, 4, 24, 72 hours), take aliquots of the reaction.
-
Analysis: Use LC-MS to monitor the reaction. Set up the instrument to detect:
-
The intact ADC.
-
The deconjugated ADC (with a reactive maleimide).
-
The competing thiol-payload adduct (e.g., GSH-S-Linker-DM1).
-
-
Quantification: Determine the rate of ADC deconjugation by measuring the decrease in the intact ADC peak area and the corresponding increase in the thiol-payload adduct peak area over time. This provides a direct measure of linker instability due to thiol exchange.[11]
References
- 1. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 5. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. news-medical.net [news-medical.net]
Technical Support Center: Mitigating Off-Target Toxicity of DM1-SMe Antibody-Drug Conjugates
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the off-target toxicity of DM1-SMe Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent cytotoxic agent used as a payload in ADCs. It is a derivative of maytansine, a microtubule inhibitor.[1][2] Once the ADC is internalized by a target cell, the DM1 is released and binds to tubulin, disrupting microtubule assembly. This leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[3][4][5]
Q2: What are the primary causes of off-target toxicity with this compound ADCs?
A2: Off-target toxicity of this compound ADCs primarily stems from the premature release of the DM1 payload into systemic circulation before reaching the target tumor cells.[2][6] This can be caused by several factors:
-
Linker Instability: The thioether bond formed by the maleimide (in the "SMe" linker) and a thiol on the antibody can be unstable. It is susceptible to a retro-Michael reaction, especially in the presence of plasma proteins like albumin, which can lead to deconjugation.[7][8][9]
-
ADC Aggregation: Hydrophobic interactions from the DM1 payload can cause the ADC to aggregate, leading to faster clearance by the reticuloendothelial system (e.g., liver and spleen) and non-specific uptake by healthy cells, increasing toxicity.[10][11][12]
-
High Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, promoting aggregation and faster clearance, which can narrow the therapeutic window.[4][13][14]
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC uptake and toxicity in non-cancerous cells.[15]
Q3: What are the common in vivo toxicities observed with DM1-based ADCs?
A3: The most frequently reported dose-limiting toxicities for DM1-based ADCs are hepatotoxicity (liver damage) and thrombocytopenia (low platelet count).[2][6][16] Other potential side effects include neutropenia and peripheral neuropathy.[6][15] These toxicities are generally consistent with the effects of microtubule-disrupting agents on rapidly dividing cells.[16]
Q4: What is the "bystander effect" and is it significant for this compound ADCs?
A4: The bystander effect is the killing of neighboring antigen-negative tumor cells by the cytotoxic payload released from a targeted antigen-positive cell.[17] For this compound ADCs, which often use non-cleavable linkers like SMCC, the bystander effect is generally considered to be limited. This is because after lysosomal degradation of the antibody, the released metabolite (lysine-SMCC-DM1) is charged and has low membrane permeability, largely trapping it within the target cell.[6][18]
Troubleshooting Guide
Issue 1: High cytotoxicity observed in antigen-negative cells in vitro.
| Possible Cause | Troubleshooting Action |
| Premature Payload Release | The linker may be unstable in the culture medium. Assess linker stability by incubating the ADC in media for the duration of the assay and measuring free DM1 via LC-MS. Consider using linkers with improved stability.[19] |
| ADC Aggregation | Aggregates can be non-specifically taken up by cells. Analyze the ADC for aggregates using Size Exclusion Chromatography (SEC). If aggregates are present, optimize the formulation buffer or consider implementing an aggregation prevention strategy during conjugation.[10][11] |
| Non-Specific Uptake | Cells might be taking up the ADC through mechanisms other than the target antigen, such as macropinocytosis. This can be investigated using uptake inhibitors.[20] |
| Free DM1 in ADC Preparation | The ADC preparation may be contaminated with unconjugated DM1. Purify the ADC preparation thoroughly and confirm the absence of free payload. |
Issue 2: Low conjugation efficiency or inconsistent Drug-to-Antibody Ratio (DAR).
| Possible Cause | Troubleshooting Action |
| Antibody Purity/Concentration | Ensure the antibody is >95% pure and at a concentration >0.5 mg/mL. Impurities can compete for conjugation.[7] |
| Suboptimal Reaction Conditions | Optimize conjugation reaction parameters such as pH, temperature, and reaction time.[7] Small-scale experiments can help identify the ideal conditions before scaling up. |
| Linker-Payload Quality | Verify the purity and reactivity of the this compound reagent. Improper storage can lead to degradation. |
| Heterogeneity of Conjugation Sites | Lysine conjugation is random, leading to a heterogeneous mixture. For more consistent DAR, consider site-specific conjugation technologies.[21] |
Issue 3: ADC appears unstable, showing aggregation or fragmentation over time.
| Possible Cause | Troubleshooting Action |
| Hydrophobicity | The hydrophobic nature of DM1 promotes aggregation.[10] Screen different formulation buffers (e.g., varying pH, ionic strength, and excipients) to improve colloidal stability. |
| Unfavorable Storage Conditions | Store the ADC at the recommended temperature (typically 2-8°C) and avoid freeze-thaw cycles. Perform a stability study to determine optimal storage conditions. |
| Conjugation Process | The conjugation process itself can induce stress on the antibody. Ensure conditions are gentle and consider strategies like "lock-release" technology where the antibody is immobilized during conjugation to prevent aggregation.[10][22] |
| Linker Chemistry | The maleimide linker itself can impact the physical stability of the ADC.[4] Evaluate alternative, more stable linker technologies if aggregation persists. |
Quantitative Data Summary
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties
| Property | Low DAR (e.g., ~2-4) | High DAR (e.g., >8) |
| In Vitro Potency | Moderate | High[4] |
| Plasma Clearance | Slower / Lower[4][13] | Faster / Higher[4][13] |
| In Vivo Efficacy | Often Optimal | Can be decreased due to fast clearance[4] |
| Tolerability / MTD | Higher[13] | Lower[13] |
| Therapeutic Index | Generally Wider[4][13] | Narrower[13] |
| Aggregation Propensity | Lower | Higher[14] |
Table 2: Comparison of Cleavable vs. Non-Cleavable Linkers for DM1 ADCs
| Feature | Cleavable Linker (e.g., SPP-DM1) | Non-Cleavable Linker (e.g., SMCC-DM1) |
| Plasma Stability | Generally lower stability, prone to premature payload release.[6] | Higher plasma stability.[16][18] |
| Mechanism of Payload Release | Enzymatic or chemical cleavage (e.g., disulfide reduction).[17] | Proteolytic degradation of the antibody in the lysosome.[16][18] |
| Released Metabolite | Free DM1 | Amino acid-linker-DM1 (e.g., Lys-SMCC-DM1).[6] |
| Bystander Effect | More likely due to release of membrane-permeable payload.[6] | Limited, as the charged metabolite is less membrane-permeable.[6] |
| Systemic Toxicity (Grade ≥3) | Associated with higher rates of toxicity.[23] | Associated with lower rates of toxicity.[23] |
| In Vivo Efficacy | Can be more effective against heterogeneous tumors.[6] | Efficacy may be limited to antigen-positive cells.[6] |
Key Experimental Protocols
1. Protocol: In Vitro Cytotoxicity Assay (MTT-Based)
This protocol is used to determine the IC50 (half-maximal inhibitory concentration) of the this compound ADC on both antigen-positive and antigen-negative cell lines.
-
Materials:
-
Antigen-positive (e.g., BT-474) and antigen-negative (e.g., MCF-7) cell lines.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound ADC and unconjugated antibody (control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 50 µL of medium and incubate overnight at 37°C, 5% CO2.[3][24]
-
ADC Dilution: Prepare a serial dilution of the this compound ADC in culture medium at 2x the final desired concentrations.
-
Treatment: Add 50 µL of the 2x ADC dilutions to the appropriate wells. Add 50 µL of medium to control wells.[3]
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2. The incubation time should be sufficient for the payload's mechanism of action (cell-cycle arrest).[3]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[24][25]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[24][25]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the ADC concentration (log scale) and use a sigmoidal dose-response curve to determine the IC50 value.[3]
-
2. Protocol: ADC Aggregation Analysis by Size Exclusion Chromatography (SEC)
This protocol is for quantifying the percentage of monomer, aggregate, and fragment in an ADC preparation.
-
Materials:
-
SEC-HPLC system with a UV detector.
-
Size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[8]
-
Mobile Phase: A buffered saline solution (e.g., 150 mM sodium phosphate, pH 7.0). For hydrophobic ADCs, an organic modifier (e.g., isopropanol or acetonitrile) may be needed to reduce non-specific interactions.[26]
-
ADC sample.
-
-
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.8-1.0 mL/min) until a stable baseline is achieved.[8]
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume (e.g., 10-20 µL) of the sample onto the column.
-
Chromatography: Run the separation isocratically. Monitor the eluent at 280 nm.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Aggregates will elute first, followed by the monomer, and then smaller fragments. Calculate the percentage of each species by dividing its peak area by the total area of all peaks.[27]
-
3. Protocol: Bystander Effect Co-Culture Assay
This assay assesses the ability of an ADC to kill neighboring antigen-negative cells.
-
Materials:
-
Antigen-positive cell line (e.g., SKBR3).
-
Antigen-negative cell line engineered to express a fluorescent protein (e.g., MCF7-GFP).[15]
-
96-well culture plates (black, clear bottom for fluorescence).
-
This compound ADC.
-
Fluorescence plate reader or high-content imaging system.
-
-
Procedure:
-
Cell Seeding: Seed a co-culture of the antigen-positive and fluorescent antigen-negative cells in a 96-well plate at a defined ratio (e.g., 2:1). Also, seed monocultures of each cell line as controls. Incubate overnight.[9]
-
Treatment: Treat the wells with a serial dilution of the ADC. The concentration range should be chosen based on the IC50 values from monoculture experiments.[15]
-
Incubation: Incubate the plates for 72-144 hours.
-
Readout: At various time points (e.g., 72, 96, 144 hours), measure the fluorescence intensity from the antigen-negative cells using a plate reader. This directly correlates to the number of viable antigen-negative cells.[15]
-
Analysis: Calculate the viability of the antigen-negative cells in the co-culture and compare it to their viability in the monoculture control treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.[28]
-
Visualizations
Caption: Workflow of this compound ADC from binding to apoptosis.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 17. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 18. biotechinformers.com [biotechinformers.com]
- 19. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. adcreview.com [adcreview.com]
- 23. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. e-b-f.eu [e-b-f.eu]
- 28. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validating the Efficacy of DM1-SMe ADCs In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Antibody-Drug Conjugates (ADCs) utilizing the maytansinoid payload DM1 with a non-cleavable thioether (SMe) linker against other common ADC payloads. The information presented is supported by experimental data from preclinical studies to aid researchers in the evaluation and selection of ADC components for their drug development programs.
Comparative In Vivo Efficacy of ADC Payloads
The in vivo anti-tumor activity of ADCs is a critical determinant of their therapeutic potential. Preclinical xenograft models are the standard for evaluating and comparing the efficacy of different ADC formats. Below is a summary of quantitative data from studies comparing DM1-based ADCs with those carrying auristatin and other payloads.
| Target | ADC 1 (Payload) | ADC 2 (Payload) | ADC 3 (Payload) | Tumor Model | Key Efficacy Outcome | Citation |
| B7H4 | B7H4-DM1 | B7H4-MMAE | B7H4-DM4, B7H4-Exatecan | MDA-MB-468 (Triple-Negative Breast Cancer Xenograft) | All ADCs led to a similar reduction in tumor volume compared to vehicle or unconjugated antibody. | [1] |
| HER2 | Trastuzumab-DM1 (T-DM1) | Disitamab vedotin (MMAE) | Trastuzumab deruxtecan (DXd) | L-JIMT-1 (HER2-positive breast cancer lung metastasis) | Disitamab vedotin and T-DXd showed greater reduction in the number and size of lung metastases compared to T-DM1. | [2] |
| CD79b | Anti-CD79b-MCC-DM1 | Anti-CD79b-vc-MMAE | - | Non-Hodgkin Lymphoma Xenograft | Anti-CD79b-vc-MMAE was significantly more effective than the standard-of-care regimen, R-CHOP, in three xenograft models. A direct comparison with the DM1 version in the same study was not detailed. | [3] |
Summary of Findings:
-
In a preclinical xenograft model targeting B7H4, ADCs with microtubule-disrupting payloads (DM1, MMAE, DM4) and a topoisomerase I inhibitor (exatecan) demonstrated comparable tumor volume reduction[1]. This suggests that, for certain targets and tumor types, the choice of payload from these classes may result in similar overall efficacy.
-
However, in a more challenging model of HER2-positive breast cancer with lung metastases, an MMAE-containing ADC (disitamab vedotin) and a topoisomerase inhibitor ADC (trastuzumab deruxtecan) showed superior efficacy over the DM1-based ADC, T-DM1[2]. This highlights that the choice of payload can be critical depending on the specific cancer model and its characteristics.
-
Studies on anti-CD79b ADCs have shown significant in vivo efficacy for both DM1 and MMAE-based conjugates in non-Hodgkin lymphoma models[3][4]. While a direct head-to-head comparison in the same study is not available, both payloads have demonstrated the potential for complete tumor regression in these preclinical models.
Mechanism of Action: DM1-SMe ADC
This compound ADCs exert their cytotoxic effect through a well-defined mechanism of action involving targeted delivery of the maytansinoid payload to cancer cells, followed by disruption of microtubule dynamics.
Caption: Mechanism of action of a this compound ADC.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo efficacy studies. Below is a generalized, step-by-step protocol for evaluating ADC efficacy in a subcutaneous xenograft mouse model.
1. Cell Line Selection and Culture
-
Cell Line: Choose a human cancer cell line that expresses the target antigen of the ADC. The choice of cell line should be guided by the research question and the desired tumor characteristics.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination to ensure the reliability of the results.
2. Animal Model
-
Strain: Use immunodeficient mice, such as NOD/SCID or NSG mice, to prevent rejection of the human tumor xenograft.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Housing: House the animals in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
3. Tumor Implantation
-
Cell Preparation: Harvest cultured tumor cells during their logarithmic growth phase. Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Cell Viability: Determine cell viability using a method such as trypan blue exclusion. Only proceed if cell viability is greater than 90%.
-
Injection: Resuspend the cells in a mixture of serum-free medium and Matrigel (optional, to improve tumor take rate) at the desired concentration. Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) with a digital caliper two to three times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the ADC and control articles (e.g., vehicle, unconjugated antibody) via the appropriate route (typically intravenous injection). The dosing schedule (e.g., single dose, multiple doses) should be defined in the study plan.
-
Monitoring: Monitor the body weight of the mice regularly as an indicator of general health and treatment-related toxicity.
5. Endpoint and Data Analysis
-
Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes of the treated groups to the control group over time. Other endpoints may include tumor regression, time to tumor progression, and survival.
-
Data Presentation: Present the data as mean tumor volume ± standard error of the mean (SEM) for each group over the course of the study.
-
Statistical Analysis: Use appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the differences between treatment groups.
Caption: In vivo ADC efficacy study workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of an anti-CD79b antibody-drug conjugate, anti-CD79b-vc-MMAE, for the treatment of non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo effects of targeting CD79b with antibodies and antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bystander Efficacy: DM1-SMe vs. MMAE Antibody-Drug Conjugates
For researchers and professionals in drug development, the nuanced performance of antibody-drug conjugate (ADC) payloads is a critical determinant of therapeutic success. A key differentiator among these cytotoxic agents is the "bystander effect," the ability of a payload to kill not only the target cancer cell but also neighboring, antigen-negative tumor cells. This guide provides an objective comparison of the bystander effects of two prominent payloads: a membrane-permeable S-methylated maytansinoid derivative (DM1-SMe/S-methyl-DM4) and monomethyl auristatin E (MMAE).
The bystander effect is largely governed by the physicochemical properties of the payload upon its release within the tumor microenvironment. For a payload to effectively kill adjacent cells, it must be able to traverse the cell membrane of the target cell, diffuse through the interstitial space, and penetrate neighboring cells. This requires a molecule that is sufficiently lipophilic and, ideally, uncharged at physiological pH.
Executive Summary of Comparative Performance
The fundamental difference in the bystander effect between ADCs utilizing MMAE and those designed to release a membrane-permeable maytansinoid like S-methyl-DM4 lies in the properties of the liberated cytotoxic agent.
-
MMAE , a synthetic dolastatin 10 analog, is inherently small, lipophilic, and uncharged, allowing it to readily diffuse across cell membranes. This property confers a potent and widely acknowledged bystander killing capability to MMAE-conjugated ADCs.[1][2]
-
Traditional DM1 ADCs , such as ado-trastuzumab emtansine (T-DM1), employ a non-cleavable linker. Upon internalization and lysosomal degradation of the antibody, the released cytotoxic species is a lysine-linker-DM1 complex. This metabolite is highly charged and therefore unable to efficiently cross cell membranes, resulting in a negligible bystander effect.
-
This compound (S-methyl-DM4) ADCs , such as tusamitamab ravtansine (SAR408701), utilize a cleavable linker that releases the maytansinoid payload DM4. Intracellularly, DM4 can be S-methylated to form S-methyl-DM4, a neutral and lipophilic metabolite.[3][4] This modified maytansinoid can then diffuse out of the target cell and exert a bystander effect on surrounding cells.[3][5]
While both MMAE and S-methyl-DM4 are capable of inducing a bystander effect, direct head-to-head quantitative comparisons in identical experimental systems are limited in publicly available literature. However, based on their mechanisms of action, both are considered effective bystander payloads. The choice between them may depend on other factors such as the specific target, tumor type, and desired therapeutic window.
Data Presentation: In Vitro Bystander Killing
The following table summarizes the characteristics of MMAE and S-methyl-DM4 as bystander payloads.
| Feature | MMAE-ADC | This compound (S-methyl-DM4)-ADC |
| Payload | Monomethyl Auristatin E (MMAE) | S-methylated Maytansinoid (e.g., S-methyl-DM4) |
| Linker Type | Typically cleavable (e.g., valine-citrulline) | Typically cleavable (e.g., disulfide) |
| Released Metabolite | Uncharged, lipophilic MMAE | Neutral, lipophilic S-methyl-DM4 |
| Membrane Permeability | High | High |
| Bystander Effect | Potent | Present and effective |
Experimental Protocols
The bystander effect of ADCs is commonly evaluated using several in vitro methodologies. Below are detailed protocols for two standard assays.
Co-culture Bystander Killing Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.
Objective: To quantify the cytotoxicity of an ADC towards antigen-negative "bystander" cells in the presence of antigen-positive "target" cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., HER2-positive SKBR3)
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein for identification (e.g., HER2-negative MCF7-GFP)
-
ADC of interest (e.g., Trastuzumab-vc-MMAE, anti-CEACAM5-DM4)
-
Isotype control ADC
-
96-well cell culture plates
-
Cell culture medium and supplements
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). As a control, seed Ag- cells alone. Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the isotype control ADC in cell culture medium. Add the ADC solutions to the co-culture wells and the Ag- monoculture wells.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment:
-
Using a fluorescence plate reader, quantify the fluorescence signal from the Ag- cells (e.g., GFP). A decrease in fluorescence intensity in the co-culture wells compared to the Ag- monoculture wells (at the same ADC concentration) indicates bystander killing.
-
Alternatively, use a high-content imaging system to specifically count the number of viable fluorescent Ag- cells.
-
-
Data Analysis: Calculate the percentage of viable Ag- cells relative to untreated controls. Plot the dose-response curves to determine the IC50 of the bystander effect.
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released from the target cells into the surrounding medium and can subsequently kill bystander cells.
Objective: To determine if the ADC's payload is released from target cells and can induce cytotoxicity in bystander cells via the culture medium.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line
-
ADC of interest
-
Isotype control ADC
-
24-well or 6-well cell culture plates
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
Procedure:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a 6-well plate and allow them to adhere.
-
Treat the Ag+ cells with a high concentration of the ADC (typically 10-100 times the IC50 for the Ag+ cells) for 48-72 hours.
-
Collect the culture supernatant (conditioned medium) and centrifuge to remove any detached cells.
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium from the Ag- cells and replace it with the conditioned medium from the ADC-treated Ag+ cells. Include controls with conditioned medium from untreated Ag+ cells and fresh medium containing the ADC.
-
-
Incubation: Incubate the Ag- cells with the conditioned medium for 72 hours.
-
Viability Assessment: Measure the viability of the Ag- cells using a suitable cell viability assay.
-
Data Analysis: Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to the controls. A significant reduction in viability indicates that a membrane-permeable cytotoxic payload was released into the medium.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows described in this guide.
Caption: Mechanism of ADC Bystander Effect.
Caption: Co-culture Bystander Killing Assay Workflow.
Caption: Conditioned Medium Transfer Assay Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tusamitamab Ravtansine in Patients with Advanced Solid Tumors: Phase I Study of Safety, Pharmacokinetics, and Antitumor Activity Using Alternative Dosing Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated multiple analytes and semi-mechanistic population pharmacokinetic model of tusamitamab ravtansine, a DM4 anti-CEACAM5 antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-Head Comparison of DM1 and DM4 ADC Efficacy: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Antibody-Drug Conjugates (ADCs) utilizing DM1 (emtansine) and DM4 (ravtansine) cytotoxic payloads. This analysis is supported by experimental data from direct comparative studies.
The selection of a cytotoxic payload is a critical determinant of an ADC's therapeutic index. Both DM1 and DM4 are potent maytansinoid tubulin inhibitors that induce cell cycle arrest and apoptosis.[1] While structurally similar, subtle differences in their design can impact the overall efficacy and therapeutic window of the resulting ADC. This guide delves into a head-to-head preclinical comparison of ADCs developed with the same monoclonal antibody, huC242, targeting the CanAg antigen, to provide a clear understanding of their relative performance.
Mechanism of Action: Microtubule Inhibition
Both DM1 and DM4 function by disrupting microtubule dynamics, a critical process for cell division. Upon internalization of the ADC and release of the payload within the cancer cell, DM1 and DM4 bind to tubulin, inhibiting its polymerization. This leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis.
In Vitro Efficacy: Cytotoxicity Comparison
A direct comparison of the in vitro cytotoxicity of a DM1-ADC (huC242-SMCC-DM1) and a DM4-ADC (huC242-SPDB-DM4) was conducted using the CanAg-positive COLO 205 colon cancer cell line and the antigen-negative Namalwa cell line.[2] The results demonstrate that both ADCs exhibit potent and antigen-specific cell-killing activity.
| ADC | Target Cell Line | Estimated IC50 (M) |
| huC242-SMCC-DM1 | COLO 205 (CanAg+) | ~3 x 10-11 |
| huC242-SPDB-DM4 | COLO 205 (CanAg+) | ~1 x 10-11 |
| huC242-SMCC-DM1 | Namalwa (CanAg-) | >10-8 |
| huC242-SPDB-DM4 | Namalwa (CanAg-) | >10-8 |
Table 1: Comparative in vitro cytotoxicity of huC242-DM1 and huC242-DM4 ADCs. IC50 values are estimated from graphical data presented in the cited literature.[2]
The data indicates that the DM4-conjugated ADC, huC242-SPDB-DM4, is approximately three-fold more potent in vitro against the target cancer cell line than the DM1-conjugated ADC. Both ADCs showed negligible toxicity to the antigen-negative cell line, confirming their target specificity.
In Vivo Efficacy: Xenograft Tumor Models
The antitumor activity of huC242-DM1 and huC242-DM4 was evaluated in mouse xenograft models of human cancers.
HT-29 Colon Cancer Xenograft Model:
In a study using SCID mice bearing HT-29 human colon tumors, both ADCs demonstrated significant antitumor activity.[2] However, huC242-SPDB-DM4 exhibited superior efficacy at a lower dose compared to huC242-SMCC-DM1. A single dose of 150 µg/kg of huC242-SPDB-DM4 resulted in tumor regression, whereas five daily injections of 150 µg/kg of huC242-SMCC-DM1 were required to achieve a similar effect.[2]
N87 Gastric and COLO 205 Colon Cancer Xenograft Models:
Further preclinical studies highlighted the potent in vivo activity of huC242-DM4. In SCID mice with N87 human gastric tumor xenografts, a single dose of 3.4 mg/kg of huC242-DM4 led to complete tumor regression.[3] This ADC was also curative in mice bearing HT29 and COLO 205 human colon tumor xenografts at non-toxic doses.[3] The disulfide linkage in huC242-DM4 was found to be approximately two-fold more stable in circulation in mice compared to that of cantuzumab mertansine (huC242-DM1).[3] This increased stability, coupled with its high potency, contributes to a wider therapeutic window for the DM4-based ADC.[3]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this comparison.
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Cancer cell lines (e.g., COLO 205 and Namalwa) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with a range of concentrations of the DM1-ADC and DM4-ADC.
-
Incubation: The plates are incubated for a period of 72 to 96 hours.
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against ADC concentration.
In Vivo Xenograft Study:
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., HT-29) are implanted subcutaneously into the mice.
-
Tumor Growth and Staging: Tumors are allowed to grow to a specific size, and the mice are then randomized into treatment groups.
-
ADC Administration: The mice are treated with the DM1-ADC, DM4-ADC, or a vehicle control, following a specified dosing schedule.
-
Monitoring: Tumor size and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
Based on the available preclinical head-to-head data, ADCs constructed with the DM4 payload demonstrate superior in vitro potency and in vivo antitumor efficacy compared to their DM1 counterparts when using the same antibody. The enhanced stability of the linker used with the DM4 ADC in these studies likely contributes to its improved therapeutic window. These findings suggest that for the development of maytansinoid-based ADCs, DM4 may offer an advantage in achieving greater therapeutic efficacy. However, it is important to note that the choice of linker, target antigen, and tumor model can all influence the performance of an ADC, and a comprehensive evaluation is necessary for each new construct.
References
A Comparative Guide to Validating Target Engagement of DM1-SMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DM1-SMe Antibody-Drug Conjugates (ADCs) with alternative targeted drug delivery platforms. It includes detailed experimental protocols and quantitative data to assist researchers in validating the target engagement of these complex therapeutics.
Introduction to this compound ADCs
Antibody-drug conjugates are a class of targeted therapy designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. This compound ADCs utilize a monoclonal antibody to target a tumor-associated antigen, a stable linker, and the cytotoxic payload, DM1, a derivative of the microtubule-inhibiting agent maytansine. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, and the DM1 payload is released, leading to cell cycle arrest and apoptosis.[1][2]
The validation of target engagement is a critical step in the preclinical and clinical development of this compound ADCs to ensure their efficacy and safety. This involves a series of in vitro and in vivo assays to confirm that the ADC binds to its intended target, is internalized, and releases its cytotoxic payload within the target cells.
Comparative Analysis of Targeted Drug Delivery Platforms
While ADCs have shown significant promise, alternative platforms such as Small Molecule-Drug Conjugates (SMDCs) and Peptide-Drug Conjugates (PDCs) have emerged, offering distinct advantages and disadvantages. This section provides a comparative overview of these platforms.
Key Performance Metrics:
The following tables summarize key quantitative data for comparing the performance of this compound ADCs with SMDCs and PDCs. It is important to note that these values can vary significantly depending on the specific target antigen, cell line, and experimental conditions.
| Parameter | This compound ADC | SMDC | PDC | Reference |
| Molecular Weight | ~150 kDa | < 2 kDa | 2-5 kDa | [3] |
| Tumor Penetration | Limited, often restricted to perivascular regions | High, more uniform distribution | Moderate to High | [3][4][5] |
| Plasma Half-life | Long (days) | Short (minutes to hours) | Short (minutes to hours) | [4] |
| Immunogenicity | Potential for immunogenic response | Low to negligible | Low | [4] |
| Manufacturing | Complex, multi-step process | Relatively simple chemical synthesis | Chemical synthesis | [3] |
Table 1: General Characteristics of Targeted Drug Delivery Platforms.
| Cell Line | Target Antigen | This compound ADC IC50 (nM) | Free this compound IC50 (nM) | Reference |
| Karpas 299 (ALCL) | CD30 | 0.06 | 7.06 - 39.53 | [6] |
| HH (CTCL) | CD30 | < 0.13 | 7.06 - 39.53 | [6] |
| L428 (HL) | CD30 | < 0.13 | 7.06 - 39.53 | [6] |
| Human Tumor Cell Lines (Panel) | N/A | N/A | 0.003 - 0.01 | |
| 361 Parental (Breast Cancer) | HER2 | ~1 | ~0.1 | [7] |
| JIMT1 Parental (Breast Cancer) | HER2 | ~10 | ~1 | [7] |
Table 2: In Vitro Cytotoxicity of a this compound ADC and Free this compound in Various Cancer Cell Lines. IC50 values for ADCs are highly dependent on the target antigen expression levels.
| Parameter | This compound ADC | SMDC | PDC | Reference |
| Tumor Accumulation (%ID/g) | ~9% (at 24-48h post-injection) | Generally higher initial uptake, but faster clearance | Variable, dependent on peptide | [4][8] |
| Tumor-to-Blood Ratio | Lower | Higher | Variable | [4] |
Table 3: Comparative In Vivo Biodistribution Characteristics. Values are illustrative and depend heavily on the specific conjugate and tumor model.
Experimental Protocols for Validating Target Engagement
This section provides detailed methodologies for key experiments to validate the target engagement of this compound ADCs.
Flow Cytometry-Based Internalization Assay
This assay quantitatively measures the internalization of an ADC by target cells.
Principle: Cells are incubated with a fluorescently labeled ADC. At different time points, the fluorescence remaining on the cell surface is quenched, and the internalized fluorescence is measured by flow cytometry.
Detailed Protocol:
-
Cell Preparation:
-
Culture target cells (e.g., HER2-positive SK-BR-3) and a negative control cell line (e.g., HER2-negative MDA-MB-231) to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface antigens.
-
Wash cells twice with ice-cold PBS containing 1% BSA (FACS buffer).
-
Resuspend cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
-
ADC Labeling and Incubation:
-
Label the this compound ADC with a pH-insensitive fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's instructions.
-
Add the labeled ADC to the cell suspension at a final concentration of 1-10 µg/mL.
-
Incubate the cells on ice for 1 hour to allow for binding to the cell surface without internalization.
-
-
Internalization:
-
Wash the cells twice with cold FACS buffer to remove unbound ADC.
-
Resuspend the cells in pre-warmed culture medium and incubate at 37°C to allow for internalization. Samples should be taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, transfer an aliquot of the cell suspension to ice to stop internalization.
-
-
Fluorescence Quenching and Data Acquisition:
-
To quench the fluorescence of the ADC remaining on the cell surface, add an anti-fluorophore antibody (e.g., anti-Alexa Fluor 488 antibody) to the cell suspension and incubate on ice for 30 minutes in the dark.
-
Wash the cells once with cold FACS buffer.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry, measuring the mean fluorescence intensity (MFI) of the internalized ADC.[9][10][11]
-
-
Data Analysis:
-
The percentage of internalization is calculated as: (MFI of quenched sample at time t / MFI of unquenched sample at time 0) x 100.
-
Confocal Microscopy for Intracellular Trafficking
This method visualizes the subcellular localization of the ADC after internalization.
Principle: Fluorescently labeled ADC is incubated with cells. Co-localization with specific organelle markers (e.g., lysosomes) is observed using a confocal microscope.
Detailed Protocol:
-
Cell Seeding and ADC Incubation:
-
Seed target cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled this compound ADC (e.g., 5 µg/mL) for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
-
Organelle Staining:
-
To visualize lysosomes, add a lysosomal marker (e.g., LysoTracker Red) to the cells during the last 30-60 minutes of incubation with the ADC, following the manufacturer's protocol.
-
-
Cell Fixation and Mounting:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Imaging and Analysis:
LC-MS/MS for Intracellular DM1 Quantification
This assay provides a highly sensitive and specific method to quantify the amount of released DM1 payload inside the target cells.
Principle: Cells are treated with the this compound ADC. After incubation, the cells are lysed, and the intracellular content is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of free DM1 and its catabolites.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Seed a known number of target cells in a multi-well plate and treat with the this compound ADC at various concentrations and for different durations.
-
At the end of the treatment, wash the cells thoroughly with ice-cold PBS to remove any extracellular ADC.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and collect the cell lysate.
-
-
Sample Preparation:
-
Perform protein precipitation on the cell lysate by adding a cold organic solvent (e.g., acetonitrile) to remove proteins.
-
Centrifuge the samples and collect the supernatant containing the small molecule payload.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of DM1 and its catabolites to quantify the amount of payload in the cell lysates.
-
Normalize the quantified payload amount to the number of cells or total protein concentration.
-
In Vivo Biodistribution Studies using Radiolabeling
This in vivo imaging technique determines the distribution and tumor accumulation of the ADC in a living organism.
Principle: The ADC is labeled with a radionuclide. The radiolabeled ADC is administered to tumor-bearing animals, and its distribution is monitored over time using imaging techniques like PET or SPECT, followed by ex vivo biodistribution analysis.
Detailed Protocol:
-
ADC Radiolabeling:
-
Conjugate the this compound ADC with a chelator (e.g., DOTA) for radiolabeling with a suitable radionuclide (e.g., ⁸⁹Zr for PET imaging).
-
Purify the radiolabeled ADC to remove any free radionuclide.
-
Determine the radiochemical purity and specific activity of the final product.
-
-
Animal Model and Administration:
-
Use an appropriate tumor xenograft model with tumors expressing the target antigen.
-
Inject the radiolabeled ADC intravenously into the tumor-bearing animals.
-
-
In Vivo Imaging:
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the animals and collect major organs and the tumor.
-
Measure the radioactivity in each tissue using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor to quantify the biodistribution and tumor targeting efficiency.
-
Visualizing Key Processes and Relationships
The following diagrams, generated using the DOT language, illustrate important concepts in the validation of this compound ADC target engagement.
Caption: Mechanism of action of a this compound ADC.
Caption: Experimental workflow for validating target engagement.
Caption: Comparison of ADC, SMDC, and PDC characteristics.
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. PDC: A Complement to ADC or a New Frontier? | AxisPharm [axispharm.com]
- 4. Chemically-defined antibody- and small molecule-drug conjugates for in vivo tumor targeting applications: a comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. adcreview.com [adcreview.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. LC-MS/MS method for the simultaneous determination of Lys-MCC-DM1, MCC-DM1 and DM1 as potential intracellular catabolites of the antibody-drug conjugate trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC–MS/MS method for the simultaneous determination of Lys‐MCC‐DM1, MCC‐DM1 and DM1 as potential intracellular catabolites of the antibody‐drug conjugate trastuzumab emtansine (T‐DM1) | Semantic Scholar [semanticscholar.org]
- 17. Development of a LC-MS/MS method for the quantification of toxic payload DM1 cleaved from BT1718 in a Phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. blog.championsoncology.com [blog.championsoncology.com]
- 21. mdpi.com [mdpi.com]
- 22. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 23. researchgate.net [researchgate.net]
- 24. blog.championsoncology.com [blog.championsoncology.com]
Unraveling Resistance: A Comparative Analysis of DM1-SMe and Other Tubulin Inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to potent anti-cancer agents is paramount. This guide provides a detailed comparison of the cross-resistance profiles of DM1-SMe, a highly potent maytansinoid derivative, and other widely used tubulin inhibitors. By presenting key experimental data and detailed methodologies, this document aims to be a valuable resource for those working to overcome drug resistance in cancer therapy.
This compound, a synthetic derivative of maytansine, exerts its cytotoxic effects by binding to tubulin and suppressing microtubule dynamics, ultimately leading to mitotic arrest and apoptosis.[1] While a powerful therapeutic strategy, the emergence of drug resistance can limit its clinical efficacy. This guide delves into the comparative cross-resistance of this compound against other major classes of tubulin inhibitors, including taxanes (paclitaxel, docetaxel), vinca alkaloids (vincristine, vinblastine), and epothilones.
Quantitative Comparison of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentrations (IC50) and calculated resistance indices for this compound and other tubulin inhibitors in various cancer cell lines, including those with well-defined multidrug resistance (MDR) mechanisms. The resistance index (RI) is calculated as the IC50 in the resistant cell line divided by the IC50 in the corresponding parental (sensitive) cell line.
Table 1: Cross-Resistance in P-glycoprotein (MDR1)-Overexpressing Cell Lines
| Cell Line | Resistance Mechanism | Compound | IC50 (nmol/L) - Parental | IC50 (nmol/L) - Resistant | Resistance Index (RI) |
| COLO 205 vs. COLO 205 MDR | MDR1 Overexpression | This compound | 0.1 | 0.8 | 8.0 |
| Maytansine | 0.08 | 0.64 | 8.0 | ||
| Paclitaxel | 2.5 | 32.5 | 13.0 | ||
| Vinblastine | 1.0 | 17.0 | 17.0 | ||
| HCT-15 | MDR1 Overexpression | This compound | - | 1.2 | - |
| Maytansine | - | 1.0 | - | ||
| Paclitaxel | - | 40.0 | - | ||
| Vinblastine | - | 25.0 | - | ||
| UO-31 | MDR1 Overexpression | This compound | - | 0.9 | - |
| Maytansine | - | 0.7 | - | ||
| Paclitaxel | - | 30.0 | - | ||
| Vinblastine | - | 20.0 | - |
Data compiled from a study on antibody-maytansinoid conjugates designed to bypass multidrug resistance.
Table 2: Cross-Resistance in Trastuzumab Emtansine (T-DM1)-Resistant Breast Cancer Cell Lines
| Cell Line | Resistance Mechanism | Compound | IC50 (nmol/L) - Parental (MDA-MB-361 S) | IC50 (nmol/L) - Resistant (MDA-MB-361 TR) | Resistance Index (RI) | IC50 (nmol/L) - Resistant (MDA-MB-361 TCR) | Resistance Index (RI) |
| MDA-MB-361 | T-DM1 Resistance | S-methyl-DM1 | 0.07 | 0.16 | 2.3 | 0.13 | 1.8 |
| DM1 | 1.68 | 4.40 | 2.6 | 3.52 | 2.1 | ||
| Paclitaxel | 0.08 | 0.17 | 2.1 | 0.23 | 2.9 | ||
| Vincristine | 0.12 | 0.40 | 3.3 | 0.67 | 5.6 | ||
| Vinorelbine | 2.26 | 3.99 | 1.8 | 4.61 | 2.0 | ||
| Colchicine | 1.98 | 3.84 | 1.9 | 2.27 | 1.1 |
Data compiled from a study characterizing T-DM1-resistant breast cancer cells.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cancer cells.
Materials:
-
Cancer cell lines (parental and resistant)
-
Complete cell culture medium
-
96-well microplates
-
Tubulin inhibitors (this compound, paclitaxel, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tubulin inhibitors in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Determine the IC50 values using a suitable software program to plot the dose-response curves.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein (e.g., bovine brain tubulin)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
Tubulin inhibitors
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare a tubulin solution in ice-cold polymerization buffer containing GTP and glycerol.
-
Compound Addition: Add the tubulin inhibitors at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.
-
Kinetic Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 60 minutes).
-
Data Analysis: Plot the absorbance values over time to generate polymerization curves. Analyze parameters such as the rate and extent of polymerization to determine the inhibitory or stabilizing effects of the compounds.
Visualizing Resistance Mechanisms and Experimental Design
Signaling Pathway of ABC Transporter-Mediated Drug Resistance
Caption: ABC transporter-mediated drug efflux pathway.
Experimental Workflow for Cross-Resistance Studies
References
A Comparative Guide to the Pharmacokinetics of DM1-SMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the various payloads utilized, the maytansinoid derivative DM1, particularly in its N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)-linked form (DM1-SMe), has been a cornerstone in the development of numerous ADCs. Understanding the pharmacokinetic (PK) profiles of these complex molecules is paramount for optimizing their therapeutic index. This guide provides a comparative analysis of the pharmacokinetics of different this compound ADCs, supported by experimental data and detailed methodologies.
Key Pharmacokinetic Parameters of this compound ADCs
The disposition of this compound ADCs in the body is a complex interplay of the properties of the antibody, the linker, and the cytotoxic payload. Key pharmacokinetic parameters such as clearance (CL), volume of the central compartment (Vc), and terminal half-life (t1/2) are crucial for determining dosing regimens and predicting efficacy and toxicity. The following table summarizes these parameters for several this compound ADCs from preclinical and clinical studies.
| Antibody-Drug Conjugate | Target Antigen | Linker | Average DAR | Species | Clearance (mL/day/kg) | Volume of Central Compartment (L) | Terminal Half-life (days) |
| Ado-trastuzumab emtansine (T-DM1) | HER2 | SMCC (non-cleavable) | 3.5 | Human | 7.0–13.0[1] | 3.127[2] | ~4.0[1] |
| Rat | 13–15[1] | ~ Plasma Volume[1] | 3–5[1] | ||||
| Lorvotuzumab mertansine (IMGN901) | CD56 | SPP (cleavable) | 3.5 | Human | Not Reported | Not Reported | 1.46 (for DM1)[1] |
| Indatuximab ravtansine (BT062) | CD138 | SPDB (cleavable) | 3.5 | Human | Rapid Clearance[3] | Not Reported | Not Reported |
| Coltuximab ravtansine (SAR3419) | CD19 | SPDB (cleavable) | ~3.8 | Human | Not Reported | Not Reported | Median PFS: 4.4 months |
| Anti-EGFR-DM1 ADC (IMGN289) | EGFR | SMCC (non-cleavable) | ~3.5 | Mouse | Similar to unconjugated antibody[4] | Not Reported | Not Reported |
| Anti-CD38-DM1 ADC | CD38 | SMCC (non-cleavable) | 3.2 | Mouse | Not Reported | Not Reported | 7-11[5] |
Note: The pharmacokinetic parameters can vary depending on the patient population, tumor burden, and analytical methods used. Direct cross-study comparisons should be made with caution. The data for some ADCs is limited to preclinical studies or does not have all parameters publicly available.
Factors Influencing the Pharmacokinetics of this compound ADCs
Several factors inherent to the design of this compound ADCs significantly impact their pharmacokinetic behavior:
-
The Antibody: The monoclonal antibody component dictates the overall distribution and half-life of the ADC. Antibodies with high affinity for their target antigen may exhibit faster clearance from the circulation due to target-mediated drug disposition (TMDD). The specific properties of the antibody, such as its isotype and glycosylation pattern, also play a role.
-
The Linker: The stability of the linker connecting the DM1 payload to the antibody is critical. The non-cleavable SMCC linker, used in T-DM1 and other ADCs, is designed to be highly stable in circulation, minimizing the premature release of the cytotoxic payload and reducing off-target toxicity.[6] In contrast, cleavable linkers, such as the disulfide-containing SPP and SPDB linkers, are designed to release the payload under specific conditions within the target cell. The rate of linker cleavage can influence the overall clearance of the ADC.
-
Drug-to-Antibody Ratio (DAR): The number of DM1 molecules conjugated to each antibody, or the DAR, has a profound effect on pharmacokinetics. Higher DAR values can lead to increased efficacy but are often associated with faster clearance.[4] This is thought to be due to increased hydrophobicity and potential recognition by clearance mechanisms. Finding the optimal DAR is a key challenge in ADC development to balance potency and pharmacokinetic performance.
Experimental Protocols
The characterization of ADC pharmacokinetics requires specialized bioanalytical methods to quantify the different components of the ADC in biological matrices.
Enzyme-Linked Immunosorbent Assay (ELISA) for Total and Conjugated Antibody
Objective: To quantify the concentration of total antibody (conjugated and unconjugated) and conjugated antibody (antibody with at least one DM1 molecule) in plasma or serum.
Methodology:
-
Coating: 96-well microtiter plates are coated with the target antigen (for total antibody) or an anti-DM1 antibody (for conjugated antibody).
-
Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., bovine serum albumin in PBS).
-
Sample Incubation: Calibrators, quality controls, and unknown samples are added to the wells and incubated to allow the antibody or ADC to bind to the coated antigen or antibody.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the antibody portion of the ADC is added.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, and the color development is proportional to the amount of bound ADC.
-
Quantification: The absorbance is read using a microplate reader, and the concentrations in the unknown samples are determined from the standard curve.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Free DM1 Payload
Objective: To quantify the concentration of unconjugated (free) DM1 in plasma or serum.
Methodology:
-
Sample Preparation: Plasma or serum samples are subjected to protein precipitation (e.g., with acetonitrile) to remove large proteins, including the ADC and antibodies.
-
Internal Standard Addition: A known concentration of a stable isotope-labeled internal standard of DM1 is added to each sample for accurate quantification.
-
Liquid Chromatography (LC) Separation: The extracted samples are injected onto an LC system equipped with a suitable column (e.g., a reverse-phase C18 column) to separate DM1 from other matrix components.
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both DM1 and the internal standard, allowing for highly selective and sensitive quantification.
-
Data Analysis: The peak area ratio of DM1 to the internal standard is used to calculate the concentration of free DM1 in the samples based on a calibration curve.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound ADCs
The cytotoxic effect of this compound ADCs is initiated upon binding to the target antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex.
Caption: General mechanism of action of a this compound ADC.
Upon internalization, the ADC is trafficked to the lysosome, where the antibody component is degraded, releasing the DM1 payload into the cytoplasm. DM1 then binds to tubulin, disrupting microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis through a complex signaling cascade. This cascade can involve the activation of stress-activated protein kinases like JNK and modulation of the Bcl-2 family of proteins, leading to the activation of caspases, the executioners of apoptosis.[7]
Experimental Workflow for Preclinical Pharmacokinetic Study
A typical preclinical PK study for a this compound ADC involves several key steps to characterize its in vivo behavior.
Caption: A standard workflow for a preclinical pharmacokinetic study of a this compound ADC.
This workflow begins with the selection of an appropriate animal model and the administration of the ADC. Blood samples are then collected at various time points and processed to obtain plasma or serum. These samples are subsequently analyzed using validated bioanalytical methods like ELISA and LC-MS/MS to determine the concentrations of the different ADC components. Finally, the concentration-time data is used to perform pharmacokinetic modeling and estimate the key PK parameters.
References
- 1. Tissue biodistribution and tumor targeting of near-infrared labelled anti-CD38 antibody-drug conjugate in preclinical multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
Performance of DM1-SMe Antibody-Drug Conjugates in 3D Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continuously evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of targeted therapeutics. Among the various cytotoxic payloads utilized in ADCs, the maytansinoid derivative DM1-SMe has garnered significant attention due to its high potency. This guide provides an objective comparison of the performance of this compound ADCs in advanced 3D tumor models against other ADC platforms, supported by experimental data and detailed protocols.
Executive Summary
Three-dimensional (3D) tumor models, such as spheroids and organoids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures. This increased complexity, however, often reveals challenges in drug penetration and efficacy that are not observed in monolayer cultures. Experimental evidence consistently demonstrates that while this compound ADCs are highly potent, their efficacy in 3D models is attenuated compared to 2D cultures. This guide delves into the quantitative differences in performance and outlines the methodologies to assess these parameters in a preclinical setting.
Data Presentation: Comparative Efficacy of ADCs in 2D vs. 3D Models
The following tables summarize the in vitro cytotoxicity of various ADCs in both 2D monolayer and 3D spheroid cultures. The data highlights the generally reduced sensitivity of 3D models to ADC treatment.
| ADC | Cell Line | Culture Model | IC50 (nM) | Area Under the Curve (AUC) | Reference |
| T-DM1 | SKOV3 | 2D Monolayer | 3.2 | 199 | [1] |
| 3D Spheroid | N/A | 251.2 | [1] | ||
| T-vcMMAE | SKOV3 | 2D Monolayer | 1.02 | 136 | [1] |
| 3D Spheroid | N/A | 170.9 | [1] | ||
| 033-F (MMAE-ADC) | A431 | 2D Monolayer | 0.493 | N/A | [2] |
| 3D Spheroid | 0.791 | N/A | [2] |
*IC50 values could not be estimated as ≥50% reduction in cell viability was not reached in the spheroid cultures.[1]
| Free Cytotoxic Payload | Cell Line | Culture Model | Area Under the Curve (AUC) | Reference |
| DM1 | SKOV3 | 2D Monolayer | 157 | [1] |
| 3D Spheroid | 217.4 | [1] | ||
| MMAE | SKOV3 | 2D Monolayer | 150.7 | [1] |
| 3D Spheroid | 191.6 | [1] |
Mechanism of Action and Signaling Pathway
This compound is a potent microtubule inhibitor.[3] Once the ADC binds to its target antigen on the cancer cell surface, it is internalized, and the this compound payload is released within the cell. This compound then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]
Figure 1: Mechanism of action of a this compound ADC.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of ADC performance in 3D tumor models.
3D Tumor Spheroid Formation
A common method for generating tumor spheroids is the use of ultra-low attachment (ULA) plates.
Protocol:
-
Harvest cancer cells from monolayer culture using trypsin.
-
Resuspend cells in the appropriate culture medium to a desired concentration (e.g., 2 x 10³ to 5 x 10³ cells per well).[5]
-
Dispense the cell suspension into ULA 96-well round-bottom plates.[5]
-
Centrifuge the plates at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation.
-
Incubate the plates at 37°C and 5% CO₂ for 2-4 days to allow for spheroid formation. Spheroid size and morphology should be monitored daily.
ADC Cytotoxicity Assay in 3D Spheroids
This assay determines the dose-dependent effect of the ADC on spheroid viability.
Protocol:
-
After spheroid formation, prepare serial dilutions of the this compound ADC and control antibodies in culture medium.
-
Carefully remove a portion of the medium from each well and add the ADC dilutions.
-
Incubate the spheroids with the ADCs for an extended period, typically 5-7 days, to allow for drug penetration and cytotoxic effects.[1]
-
Assess cell viability using a 3D-compatible assay, such as the CellTiter-Glo® 3D Cell Viability Assay (Promega). This assay lyses the cells and measures ATP content, which correlates with the number of viable cells.
-
Measure luminescence using a plate reader.
-
Normalize the data to untreated control spheroids and plot dose-response curves to determine IC50 values.
Apoptosis Assay in 3D Spheroids
This assay specifically measures the induction of apoptosis by the ADC.
Protocol:
-
Treat spheroids with the ADC as described in the cytotoxicity assay.
-
At the desired time point (e.g., 72 hours), wash the spheroids gently with PBS.
-
For a live/dead assay, incubate the spheroids with a solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (EthD-1; stains dead cells red).[6]
-
Alternatively, for a more specific apoptosis assay, dissociate the spheroids into single cells using trypsin.
-
Stain the single-cell suspension with a FITC Annexin V/Propidium Iodide (PI) apoptosis detection kit.[7]
-
Analyze the stained spheroids or cells using fluorescence microscopy or flow cytometry. Live cells will be Calcein-AM positive, dead cells will be EthD-1 positive, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Bystander Effect Assay
The bystander effect occurs when an ADC kills neighboring antigen-negative cells. This can be assessed using co-culture or conditioned medium transfer assays.[8]
Co-culture Assay Protocol:
-
Generate spheroids from a co-culture of antigen-positive and antigen-negative cells (e.g., HER2-positive and HER2-negative cells). The cell lines should be labeled with different fluorescent proteins (e.g., GFP and RFP) for identification.
-
Treat the co-culture spheroids with the ADC.
-
Monitor the viability of both cell populations over time using live-cell imaging. A decrease in the viability of the antigen-negative cells in the presence of the ADC indicates a bystander effect.
Conditioned Medium Transfer Assay Protocol:
-
Treat antigen-positive spheroids with the ADC for a defined period (e.g., 48-72 hours).
-
Collect the conditioned medium from these treated spheroids.
-
Transfer the conditioned medium to spheroids composed solely of antigen-negative cells.
-
Monitor the viability of the antigen-negative spheroids. A reduction in viability suggests that the cytotoxic payload or its metabolites were released from the target cells and are capable of killing bystander cells.
Experimental Workflow Visualization
The following diagram outlines a comprehensive workflow for evaluating ADC performance in 3D tumor models.
Figure 2: Experimental workflow for ADC evaluation.
Conclusion
The evaluation of this compound ADCs in 3D tumor models provides a more clinically relevant assessment of their therapeutic potential. While these models reveal challenges such as reduced penetration and efficacy compared to 2D cultures, they are invaluable for selecting lead candidates with a higher probability of success in vivo. The experimental protocols and comparative data presented in this guide offer a framework for the rigorous preclinical evaluation of this compound ADCs and other emerging cancer therapeutics. The use of standardized 3D model systems and a multi-parametric assessment of ADC activity, including cytotoxicity, apoptosis induction, and bystander effects, will undoubtedly contribute to the development of more effective and safer ADC therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of microtubule-inhibiting small molecule and antibody-drug conjugate treatment on differentially-sized A431 squamous carcinoma spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Spheroids (3D) and Monolayer Cultures (2D) for the In Vitro Assessment of Cytotoxicity Induced by the Mycotoxins Sterigmatocystin, Ochratoxin A and Patulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for DM1-SMe
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of DM1-SMe, a potent maytansinoid microtubule inhibitor, is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks associated with its cytotoxic nature. This document provides a comprehensive, step-by-step guide for the safe management and disposal of this compound waste, aligning with best practices for handling highly potent chemical compounds.
Essential Safety and Disposal Plan
This compound and all materials that have come into contact with it must be treated as hazardous cytotoxic waste. The primary goal is to prevent exposure to personnel and avoid release into the environment. The following procedures outline the necessary steps for waste segregation, decontamination, and disposal.
Personal Protective Equipment (PPE)
A crucial first line of defense, appropriate PPE must be worn at all times when handling this compound and its associated waste.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of chemotherapy-rated nitrile gloves. |
| Body Protection | Gown/Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is recommended, especially when handling the powdered form or creating aerosols. |
Waste Segregation and Containment
Proper segregation at the point of generation is critical to ensure safe disposal.
-
Designated Waste Containers : Utilize clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste. These containers are often color-coded, typically yellow or red, and should bear the cytotoxic waste symbol.
-
Solid Waste : All solid materials that have come into contact with this compound, including pipette tips, vials, contaminated gloves, gowns, bench paper, and cleaning materials, must be placed in the designated solid cytotoxic waste container.[1][2]
-
Liquid Waste : Unused solutions of this compound and contaminated solvents should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. This container should be kept closed when not in use. Do not dispose of liquid this compound waste down the drain, as it is very toxic to aquatic life with long-lasting effects.[3][4]
-
Sharps Waste : Needles, syringes, and other contaminated sharps must be disposed of immediately into a designated, puncture-proof sharps container for cytotoxic waste.[2] These containers are often red or have a purple lid to distinguish them from other sharps containers.[5]
Step-by-Step Disposal Protocol
1. Preparation:
-
Ensure all necessary PPE is donned correctly before beginning any work with this compound.
-
Prepare the designated and properly labeled cytotoxic waste containers in the immediate work area.
2. At the End of Experimental Work:
-
Carefully place all contaminated disposable solid items directly into the solid cytotoxic waste container.
-
Collect all contaminated liquid waste into the designated liquid hazardous waste container. Ensure the container is tightly sealed after use.
3. Decontamination of Work Surfaces and Equipment:
-
Step 1: Initial Cleaning: Wipe down all surfaces and non-disposable equipment with a detergent solution to remove any visible contamination.
-
Step 2: Disinfection/Decontamination: Following the initial cleaning, wipe all surfaces and equipment with a 1:10 dilution of bleach (sodium hypochlorite) solution, followed by a rinse with 70% ethanol or sterile water to prevent corrosion of surfaces.[6] All cleaning materials must be disposed of as cytotoxic solid waste.
4. Doffing PPE and Final Disposal:
-
Remove PPE in the correct order to avoid self-contamination. The outer pair of gloves should be removed first, followed by the gown, and then the inner pair of gloves.
-
Dispose of all used PPE as solid cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
5. Waste Storage and Collection:
-
Seal the cytotoxic waste containers when they are three-quarters full to prevent overfilling and spills.
-
Store the sealed containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.
-
Follow your institution's specific procedures for labeling and requesting a pickup of hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and handling process for this compound waste.
Caption: Logical workflow for the proper segregation and disposal of this compound waste in a laboratory setting.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment, and fostering a culture of safety and responsibility in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel pathway for maytansinoid release from thioether linked antibody-drug conjugates (ADCs) under oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Navigating the Safe Handling of DM1-SMe: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the potent maytansinoid derivative DM1-SMe, a comprehensive understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE), operational handling procedures, and disposal plans to ensure a secure laboratory environment.
This compound is a highly potent cytotoxic agent used as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[][2][3] Its mechanism of action involves inhibiting microtubule assembly, ultimately leading to cell death.[][4][5] Due to its hazardous nature, stringent adherence to safety protocols is crucial to minimize exposure and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE): The First Line of Defense
When handling this compound, a multi-layered approach to personal protection is necessary. The following table summarizes the recommended PPE, which should be worn at all times in the designated handling area.
| PPE Component | Specifications and Recommendations |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is required.[6][7] Ensure gloves are of a material proven to be resistant to hazardous drugs.[8] Regularly inspect gloves for any signs of tears or punctures. |
| Gown | A disposable, back-closing gown made of a low-lint, non-permeable material is mandatory.[6][7] Gowns should have long sleeves with tight-fitting elastic or knit cuffs. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield must be worn to protect against splashes and aerosols.[9] |
| Respiratory Protection | A suitable respirator, such as an N95 or higher, should be used, especially when handling the powdered form of this compound or when there is a risk of aerosol generation.[6][9] Work should be conducted in a certified chemical fume hood or biological safety cabinet.[8][9] |
| Clothing | Impervious clothing should be worn under the protective gown.[9] |
Operational Handling: A Step-by-Step Approach
Meticulous planning and execution are critical for the safe handling of this compound. The following workflow outlines the key procedural steps.
References
- 2. adooq.com [adooq.com]
- 3. This compound, 138148-68-2 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pogo.ca [pogo.ca]
- 7. pogo.ca [pogo.ca]
- 8. Personal protective equipment for preparing toxic drugs [gerpac.eu]
- 9. This compound|138148-68-2|MSDS [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
